Btk-IN-22
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H26N6O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H26N6O2/c1-3-22(33)31-13-7-8-18(15-31)32-26-23(25(27)28-16-29-26)24(30-32)21-12-11-20(14-17(21)2)34-19-9-5-4-6-10-19/h3-6,9-12,14,16,18H,1,7-8,13,15H2,2H3,(H2,27,28,29) |
InChI Key |
BJMXICGJKUALLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Bruton's Tyrosine Kinase (BTK) Inhibitors in B-cell Malignancies
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a specific Bruton's Tyrosine Kinase (BTK) inhibitor designated "Btk-IN-22" did not yield any publicly available scientific literature, preclinical, or clinical data. Therefore, this document provides a comprehensive overview of the well-established mechanisms of action for BTK inhibitors in the context of B-cell malignancies, drawing upon data from widely studied and approved agents.
Introduction to BTK and its Role in B-cell Malignancies
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3] The BCR pathway is fundamental for the development, proliferation, and survival of B-cells.[1][4][5][6] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, the BCR signaling pathway is often constitutively active, providing continuous survival and proliferation signals to the malignant B-cells.[2][7][8] BTK's position as a key downstream signaling molecule in this pathway makes it a prime therapeutic target.[1][2] Inhibition of BTK effectively disrupts these pro-survival signals, leading to apoptosis and a reduction in tumor cell proliferation.[3][9]
The B-cell Receptor (BCR) Signaling Pathway and BTK's Role
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of spleen tyrosine kinase (SYK) and the subsequent phosphorylation of adaptor proteins.[1][5] This creates a scaffold for the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[2][5][6] PLCγ2 activation leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Promotes cell survival and proliferation.[1][2][6]
-
MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase): Involved in cell growth and differentiation.[2][5]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B): A key pathway for cell survival and metabolism.[2][5][6]
The constitutive activation of these pathways, driven by aberrant BCR signaling, is a hallmark of many B-cell malignancies.
Below is a diagram illustrating the B-cell receptor signaling pathway and the point of intervention for BTK inhibitors.
Caption: BCR Signaling Pathway and BTK Inhibition.
Mechanism of Action of BTK Inhibitors
BTK inhibitors are broadly classified into two main categories based on their binding mechanism: covalent and non-covalent (reversible) inhibitors.
Covalent BTK Inhibitors
First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors. Their mechanism involves:
-
Targeted Binding: These inhibitors are designed to fit into the ATP-binding pocket of the BTK enzyme.[5][7]
-
Irreversible Covalent Bond Formation: They form an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the BTK active site.[5][7][8] This covalent linkage permanently inactivates the enzyme.
-
Disruption of Downstream Signaling: By blocking the kinase activity of BTK, these inhibitors prevent the phosphorylation of PLCγ2 and subsequent activation of pro-survival pathways.[2][5][6]
Non-Covalent BTK Inhibitors
The development of resistance to covalent BTK inhibitors, often through mutations at the Cys481 binding site, has led to the development of non-covalent inhibitors like pirtobrutinib.[7][8] Their mechanism differs in the following ways:
-
Reversible Binding: These inhibitors bind to the ATP-binding pocket of BTK through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This binding is reversible.
-
Activity Against Mutated BTK: Because they do not rely on binding to Cys481, non-covalent inhibitors can effectively inhibit BTK even when the Cys481 residue is mutated, a common mechanism of resistance to covalent inhibitors.[7][8]
BTK Degraders (PROTACs)
An emerging class of BTK-targeting therapeutics are Proteolysis-Targeting Chimeras (PROTACs). These molecules induce the degradation of the BTK protein rather than just inhibiting its enzymatic activity. Their mechanism involves:
-
Bifunctional Molecules: BTK PROTACs are composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.
-
Ubiquitination and Proteasomal Degradation: By bringing BTK into proximity with the E3 ligase, the PROTAC induces the ubiquitination of BTK, marking it for degradation by the proteasome. This approach can be effective against both wild-type and mutated forms of BTK.
Quantitative Data on Representative BTK Inhibitors
While no data is available for "this compound," the following table summarizes key quantitative data for well-characterized BTK inhibitors to provide a comparative context.
| Inhibitor | Type | Target | IC50 (BTK) | Selectivity Notes |
| Ibrutinib | Covalent | Cys481 | ~0.5 nM | Also inhibits other kinases (e.g., TEC, EGFR, SRC family) |
| Acalabrutinib | Covalent | Cys481 | ~3 nM | More selective for BTK than ibrutinib |
| Zanubrutinib | Covalent | Cys481 | <1 nM | High selectivity for BTK |
| Pirtobrutinib | Non-covalent | ATP-binding pocket | ~3.3 nM | Active against C481S mutant BTK |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of BTK inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of an inhibitor against purified BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test inhibitor (e.g., "this compound") is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent assay: Using a system where the amount of remaining ATP is converted into a luminescent signal (e.g., Kinase-Glo®). The signal is inversely proportional to kinase activity.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.
-
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Western Blotting for Phospho-BTK and Downstream Targets (Cell-based Assay)
Objective: To assess the effect of the inhibitor on BTK autophosphorylation and the phosphorylation of downstream signaling proteins in B-cell malignancy cell lines.
Methodology:
-
B-cell lymphoma cell lines (e.g., TMD8, Ramos) are cultured under standard conditions.
-
Cells are treated with the BTK inhibitor at various concentrations for a specified duration.
-
Following treatment, cells are stimulated with an agent that activates the BCR pathway (e.g., anti-IgM antibodies) to induce BTK phosphorylation.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for:
-
Phospho-BTK (e.g., at Tyr223)
-
Total BTK
-
Phospho-PLCγ2
-
Total PLCγ2
-
A loading control (e.g., GAPDH or β-actin)
-
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.
-
The intensity of the bands is quantified to determine the level of protein phosphorylation relative to the total protein and loading control.
Below is a diagram representing a typical experimental workflow for Western blotting.
Caption: Western Blot Experimental Workflow.
Cell Viability/Proliferation Assay
Objective: To measure the effect of the BTK inhibitor on the viability and proliferation of B-cell malignancy cell lines.
Methodology:
-
B-cell malignancy cell lines are seeded in multi-well plates (e.g., 96-well plates).
-
Cells are treated with a range of concentrations of the BTK inhibitor.
-
The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).
-
A viability reagent is added to the wells. Common reagents include:
-
MTT or XTT: These tetrazolium salts are reduced by metabolically active cells to a colored formazan product, which can be measured spectrophotometrically.
-
Resazurin (e.g., alamarBlue™): This is reduced by viable cells to the fluorescent resorufin.
-
ATP-based assays (e.g., CellTiter-Glo®): The amount of ATP present, which correlates with the number of viable cells, is measured via a luciferase reaction that produces a luminescent signal.
-
-
The signal (absorbance, fluorescence, or luminescence) is read using a plate reader.
-
The percentage of viable cells is calculated for each inhibitor concentration relative to an untreated control.
-
EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) values are determined from the dose-response curves.
Conclusion
BTK inhibitors represent a significant advancement in the targeted therapy of B-cell malignancies. By effectively inhibiting a key kinase in the B-cell receptor signaling pathway, these agents disrupt the pro-survival and proliferative signals that drive these cancers. The evolution from first-generation covalent inhibitors to more selective second-generation covalent inhibitors, and now to non-covalent inhibitors and BTK degraders, demonstrates the ongoing efforts to improve efficacy and overcome resistance. While specific information on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the mechanism of action of any novel BTK inhibitor within this class.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Btk inhibitor 1 | C22H22N6O | CID 67095487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Binding Affinity of Btk-IN-22 to Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the Bruton's tyrosine kinase (BTK) inhibitor commonly referred to as "Btk inhibitor 1," which is associated with the identifier Btk-IN-22. This document summarizes the available quantitative data, details the experimental protocols for affinity determination, and visualizes key biological and experimental workflows.
Note on Nomenclature: The specific designation "this compound" is not widely cited in peer-reviewed literature. However, database searches indicate a likely correspondence to "Btk inhibitor 1," also known as (Rac)-IBT6A (CAS Number: 1412418-47-3). This compound is documented as a racemate of IBT6A, an impurity related to the well-characterized BTK inhibitor, Ibrutinib. The binding affinity data presented herein is attributed to this molecular entity.
Quantitative Binding Affinity Data
The binding affinity of a drug to its target is a critical parameter in drug discovery, indicating the strength of the interaction. For BTK inhibitors, this is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%.
| Compound Name/Synonym | Target | Assay Type | IC50 | Reference |
| IBT6A | BTK | Not Specified | 0.5 nM | [1] |
| (Rac)-IBT6A | BTK | Not Specified | Associated with Ibrutinib's IC50 of 0.5 nM | [2] |
| Btk inhibitor 1 | BTK | Not Specified | Associated with Ibrutinib's IC50 of 0.5 nM | [3] |
The potent inhibitory activity, as indicated by the nanomolar IC50 value, underscores the strong interaction between the inhibitor and the BTK active site.
Experimental Protocols for Determining Binding Affinity
The determination of a BTK inhibitor's binding affinity can be accomplished through various biochemical and cellular assays. Below are detailed methodologies for three widely used assay formats.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a robust method for quantifying kinase activity and inhibition by measuring the phosphorylation of a substrate.
Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium cryptate-labeled anti-phosphotyrosine antibody (donor) and a ULight™-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by BTK, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the extent of phosphorylation.
Protocol Outline:
-
Reaction Setup: In a 384-well low volume plate, combine the BTK enzyme, the test inhibitor (e.g., this compound) at various concentrations, and the ULight™-labeled substrate peptide.
-
Initiation: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Terminate the reaction and detect phosphorylation by adding a solution containing the europium cryptate-labeled anti-phosphotyrosine antibody and EDTA.
-
Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value.
LANCE® Ultra TR-FRET Kinase Assay
Similar to HTRF, the LANCE (Lanthanide Chelate Excite) Ultra assay is a TR-FRET-based method for measuring kinase activity.
Principle: This assay employs a Europium (Eu)-labeled antibody that specifically recognizes a phosphorylated substrate and a ULight™-labeled peptide substrate. Phosphorylation of the substrate by BTK allows the Eu-labeled antibody to bind, bringing the donor and acceptor fluorophores close enough for FRET to occur.
Protocol Outline:
-
Reagent Preparation: Prepare a 1X LANCE Detection Buffer from a 10X stock solution.
-
Reaction Mixture: In a 384-well white Optiplate, add the BTK enzyme, the ULight™-labeled substrate, and the test inhibitor at desired concentrations.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.
-
Detection: Stop the reaction by adding EDTA, followed by the addition of the Eu-labeled detection antibody.
-
Signal Measurement: After a final incubation period, measure the time-resolved fluorescence at 615 nm (Eu donor) and 665 nm (ULight™ acceptor) using a TR-FRET enabled plate reader.
-
IC50 Determination: Calculate the ratio of acceptor to donor emission and plot it against the inhibitor concentration to derive the IC50.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: This assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Protocol Outline:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction containing BTK, the substrate (e.g., poly(Glu,Tyr)), the test inhibitor, and ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and consume the unused ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
Visualizations
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.
Caption: The BTK signaling cascade initiated by BCR activation.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 of a BTK inhibitor using a kinase assay.
References
In Vitro Characterization of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. This technical guide provides an in-depth overview of the in vitro characterization of BTK inhibitors, using the well-documented inhibitors Ibrutinib and Acalabrutinib as illustrative examples, due to the absence of publicly available data for "Btk-IN-22". This document outlines key experimental protocols, presents quantitative data for enzymatic activity, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Enzymatic Activity of BTK Inhibitors
The inhibitory activity of compounds against BTK is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%. Below are tables summarizing the in vitro IC50 values for Ibrutinib and Acalabrutinib across various assays.
Table 1: In Vitro Enzymatic Activity of Ibrutinib against BTK
| Assay Type | Substrate | ATP Concentration | Ibrutinib IC50 (nM) | Reference |
| Biochemical Kinase Assay | Poly(Glu, Tyr) 4:1 | Not Specified | 0.5 | [1] |
| Cell-Free Assay | Not Specified | Not Specified | 0.5 | |
| BTK Autophosphorylation | BTK | Not Specified | 11 | |
| Cell-Based Assay (BCR signaling) | Endogenous substrates in Ramos cells | Not Specified | <0.5 | [1] |
Table 2: In Vitro Enzymatic Activity of Acalabrutinib against BTK
| Assay Type | Substrate | ATP Concentration | Acalabrutinib IC50 (nM) | Reference |
| Biochemical Kinase Assay | Not Specified | Not Specified | 5.1 | |
| Cell-Based Assay (CD69 expression in B-cells) | Endogenous substrates | Not Specified | 3 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of BTK inhibitors. Below are protocols for two common and robust assays used to determine the enzymatic activity of these compounds.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
Test inhibitor (e.g., Ibrutinib, Acalabrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare a solution of recombinant BTK enzyme in kinase buffer to the desired concentration.
-
Prepare a solution of the substrate and ATP in kinase buffer. The concentration of ATP should ideally be at or near its Km for BTK.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test inhibitor or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of the BTK enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of the kinase. Test compounds that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal.
Materials:
-
GST- or His-tagged recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST or Eu-anti-His)
-
LanthaScreen™ Kinase Tracer
-
Test inhibitor (e.g., Ibrutinib, Acalabrutinib) dissolved in DMSO
-
Kinase Buffer
-
384-well black or white assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution in kinase buffer.
-
Prepare a 3X solution of the BTK enzyme and a 3X solution of the Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the Kinase Tracer in kinase buffer.
-
-
Binding Assay:
-
Add 5 µL of the diluted test inhibitor or vehicle to the wells of a 384-well plate.
-
Add 5 µL of the 3X BTK enzyme/Eu-anti-Tag antibody mixture to each well.
-
Add 5 µL of the 3X Kinase Tracer solution to each well.
-
Mix the contents of the wells gently.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for Europium and the tracer fluorophore.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor (tracer) to the donor (Europium).
-
The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: BTK Signaling Pathway in B-cells.
Experimental Workflow for BTK Inhibitor Characterization
The diagram below outlines a typical workflow for the in vitro characterization of a novel BTK inhibitor.
Caption: Workflow for BTK Inhibitor Characterization.
Conclusion
The in vitro characterization of BTK inhibitors is a critical step in the drug discovery process. By employing robust and well-validated assays such as the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay, researchers can accurately determine the potency and binding characteristics of novel compounds. The data and protocols presented in this guide, using Ibrutinib and Acalabrutinib as exemplars, provide a solid foundation for the evaluation of new chemical entities targeting Bruton's tyrosine kinase. A thorough understanding of the BTK signaling pathway and a systematic experimental workflow are essential for the successful development of next-generation BTK inhibitors for the treatment of cancer and autoimmune diseases.
References
Structural Analysis of the BTK-Ibrutinib Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth structural analysis of the complex formed between Bruton's tyrosine kinase (BTK) and its potent inhibitor, Ibrutinib. Due to the lack of publicly available structural data for a compound designated "Btk-IN-22," this document utilizes the well-characterized, clinically approved inhibitor Ibrutinib as a representative case study. The structural basis of BTK inhibition is crucial for the rational design of next-generation therapeutics for B-cell malignancies and autoimmune disorders. This guide summarizes the key quantitative data from the crystal structure of the BTK-Ibrutinib complex (PDB ID: 5P9J), details the experimental protocols for its determination, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2][3] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream targets such as phospholipase C gamma 2 (PLCγ2).[4][5] This cascade is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[1]
The BTK Inhibitor: Ibrutinib
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[6] It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[6][7] The structural details of this interaction provide a blueprint for understanding the mechanism of action of covalent BTK inhibitors and for the development of new inhibitors with improved selectivity and potency.
Quantitative Structural Data
The crystal structure of the human BTK kinase domain in complex with Ibrutinib provides high-resolution insights into their interaction. The following tables summarize the key quantitative data from the Protein Data Bank (PDB) entry 5P9J.[8]
| PDB Entry | Molecule | Organism | Expression System | Method | Resolution (Å) |
| 5P9J | Tyrosine-protein kinase BTK | Homo sapiens | Trichoplusia ni | X-RAY DIFFRACTION | 1.80 |
| PDB Entry | R-Value Work | R-Value Free | Total Structure Weight (kDa) | Atom Count | Modeled Residue Count |
| 5P9J | 0.186 | 0.221 | 32.77 | 2,369 | 263 |
Experimental Protocols
The determination of the crystal structure of the BTK-Ibrutinib complex involved several key experimental steps, as is standard in protein X-ray crystallography.[9][10][11]
Protein Expression and Purification
The kinase domain of human BTK was expressed in an appropriate system, such as insect cells (Trichoplusia ni), to ensure proper folding and post-translational modifications.[8] The expressed protein was then purified to homogeneity using a series of chromatography techniques, including affinity and size-exclusion chromatography.
Crystallization
The purified BTK protein was co-crystallized with Ibrutinib. This involves mixing the purified protein with a molar excess of the inhibitor to ensure complex formation before setting up crystallization trials.[11] Crystallization screens were performed using various precipitants, buffers, and additives to identify conditions that yield diffraction-quality crystals.
Data Collection and Processing
The grown crystals of the BTK-Ibrutinib complex were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.[9] The diffraction images were then processed to measure the intensities of the diffraction spots, which were subsequently used to calculate the electron density map.[9]
Structure Solution and Refinement
The structure of the BTK-Ibrutinib complex was solved using molecular replacement, with a previously determined structure of BTK as a search model. The initial model was then refined against the experimental diffraction data, and the Ibrutinib molecule was built into the electron density map.[10] Iterative cycles of manual model building and computational refinement were performed to obtain the final, high-resolution structure.
Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways, experimental workflows, and molecular interactions relevant to the structural analysis of the BTK-Ibrutinib complex.
Caption: B-Cell Receptor (BCR) Signaling Pathway involving BTK.
Caption: Experimental Workflow for Protein-Ligand X-ray Crystallography.
Caption: Key Interactions between Ibrutinib and BTK Active Site Residues.
Conclusion
The structural analysis of the BTK-Ibrutinib complex provides a detailed understanding of the molecular interactions that underpin the potent and irreversible inhibition of BTK. This information is invaluable for the ongoing development of novel BTK inhibitors with enhanced selectivity and efficacy for the treatment of B-cell malignancies and autoimmune diseases. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and structural biology.
References
- 1. Terminating B cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 8. rcsb.org [rcsb.org]
- 9. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Btk-IN-22: A Profile of Potency and Selectivity Within the TEC Kinase Family
For Immediate Release
This technical guide provides a detailed overview of the selectivity profile of Btk-IN-22, a potent inhibitor of Bruton's tyrosine kinase (BTK), against other members of the TEC family of kinases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.
This compound demonstrates high potency for its primary target, BTK, with a reported IC50 value of 0.9 nM.[1][2] Its selectivity across the TEC family, a group of non-receptor tyrosine kinases crucial for intracellular signaling in hematopoietic cells, is a critical aspect of its preclinical characterization. This guide summarizes the available quantitative data, outlines a representative experimental protocol for assessing kinase selectivity, and provides a visual representation of the TEC family signaling pathway and the experimental workflow.
Selectivity Profile of this compound Against TEC Family Kinases
The inhibitory activity of this compound has been quantified against several members of the TEC kinase family. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of the compound's potency against each kinase.
| Kinase | IC50 (nM) |
| BTK | 0.9 [1][2] |
| BMX | 1.2[1][2] |
| TEC | 5.3[3] |
| ITK | 46.1[3] |
Note: this compound has also been shown to inhibit BLX, a non-TEC family kinase, with an IC50 of 1.4 nM.[1][2]
Experimental Protocols: Kinase Selectivity Assay
The determination of a compound's selectivity profile is achieved through robust and validated kinase assays. While specific parameters may vary, the following outlines a generalized protocol for an in vitro kinase assay to determine IC50 values.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a panel of purified kinases.
Materials:
-
Purified recombinant kinases (BTK, ITK, TEC, BMX, TXK)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) serially diluted
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal (luminescence, fluorescence, etc.)
Methodology:
-
Reagent Preparation:
-
Prepare the kinase assay buffer.
-
Serially dilute the test inhibitor in the assay buffer to create a range of concentrations.
-
Prepare a solution containing the kinase and its specific substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Add the kinase/substrate solution to the wells of the microplate.
-
Add the serially diluted inhibitor to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).
-
Incubate the plate for a predetermined period to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed or the amount of ATP consumed.
-
-
Data Analysis:
-
Measure the signal from each well using a plate reader.
-
Subtract the background signal from all data points.
-
Normalize the data, setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's activity, the following diagrams, generated using Graphviz, illustrate the TEC family kinase signaling pathway and a typical experimental workflow for determining kinase selectivity.
References
The Role of Selective Btk Inhibition in Mast Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Bruton's tyrosine kinase (Btk) in mast cell activation and the therapeutic potential of its selective inhibition. Due to the limited public data on Btk-IN-22, this document will focus on well-characterized, selective Btk inhibitors, such as remibrutinib and acalabrutinib, as illustrative examples of this drug class's impact on mast cell function.
Introduction to Btk and Its Role in Mast Cell Signaling
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that leads to degranulation—the release of pre-formed mediators like histamine and proteases—and the de novo synthesis of pro-inflammatory cytokines and lipid mediators.[1][2]
Bruton's tyrosine kinase (Btk), a member of the Tec family of kinases, is a crucial downstream signaling molecule in the FcεRI pathway.[2] Following antigen-mediated cross-linking of IgE bound to FcεRI, a series of phosphorylation events leads to the activation of Btk.[1] Activated Btk plays a pivotal role in:
-
Calcium Mobilization: Btk is involved in the phosphorylation and activation of phospholipase Cγ (PLCγ), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, a critical step for degranulation.
-
MAPK Pathway Activation: Btk contributes to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which are important for the transcription of cytokine genes.[3]
-
Degranulation and Cytokine Production: By modulating these key signaling events, Btk is essential for both the immediate release of granular contents and the sustained production of inflammatory cytokines.[1][4]
Given its central role, Btk has emerged as a key therapeutic target for allergic and inflammatory diseases.[5] Selective Btk inhibitors aim to block these downstream events, thereby preventing mast cell activation and the subsequent release of inflammatory mediators.[6][7]
Quantitative Effects of Selective Btk Inhibitors on Mast Cell Activation
Selective Btk inhibitors have demonstrated potent and consistent inhibition of mast cell and basophil activation. The following tables summarize key quantitative data from studies on representative inhibitors.
Table 1: Inhibition of Basophil Histamine Release by Selective Btk Inhibitors
| Inhibitor | IC50 (nM) | Cell Type | Activation Method | Reference |
| Ibrutinib | 40 | Human Basophils | IgE-mediated | [8] |
| Acalabrutinib | 150 | Human Basophils | IgE-mediated | [8] |
| Tirabrutinib | 336 | Human Basophils | IgE-mediated | [8] |
Table 2: Effect of Selective Btk Inhibitors on Mast Cell Cytokine Production
| Inhibitor | Cytokine | Inhibition | Cell Type | Activation Method | Reference |
| Acalabrutinib | IL-6, IL-8, IL-10, MCP-1, GM-CSF | Significant Reduction (p < 0.05) | Human Skin-Derived Mast Cells | IgE Cross-linking | [8] |
| Ibrutinib | IL-6, IL-8, IL-10, MCP-1, GM-CSF | Significant Reduction (p < 0.05) | Human Skin-Derived Mast Cells | IgE Cross-linking | [8] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the impact of Btk inhibitors on mast cell activation.
Mast Cell Culture and Differentiation
Human mast cells can be differentiated from CD34+ hematopoietic stem cells.
-
Isolation: Isolate CD34+ progenitor cells from human peripheral blood or bone marrow.
-
Culture Medium: Culture the cells in a suitable medium (e.g., StemSpan™ SFEM) supplemented with stem cell factor (SCF), IL-6, and IL-3 to promote differentiation into a mast cell lineage.
-
Maturation: Continue culture for 8-10 weeks, monitoring the expression of mast cell markers such as CD117 (c-kit) and FcεRI by flow cytometry.[9]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of degranulation.
-
Sensitization: Sensitize cultured mast cells with biotinylated human IgE overnight.
-
Inhibitor Pre-treatment: Wash the cells and pre-incubate with varying concentrations of the Btk inhibitor (or vehicle control) for 15-30 minutes.
-
Activation: Induce degranulation by adding streptavidin to cross-link the IgE receptors. Incubate for 1 hour.
-
Quantification:
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant (released β-hexosaminidase).
-
Lyse the cell pellet to determine the total cellular β-hexosaminidase content.
-
Measure enzyme activity in both fractions by adding a substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
-
Calculation: Express the percentage of β-hexosaminidase release as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.[8]
Flow Cytometry Analysis of Mast Cell Activation (CD63 Upregulation)
CD63 is a marker of mast cell degranulation that is translocated to the cell surface upon activation.
-
Sensitization and Inhibition: Prepare and pre-treat cells with the Btk inhibitor as described in the degranulation assay.
-
Activation: Stimulate the cells with an appropriate IgE cross-linking agent.
-
Staining: Incubate the cells with fluorescently labeled antibodies against CD63 and a mast cell-specific marker (e.g., CD117).[9]
-
Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD63-positive mast cells.[10]
Cytokine Release Assay (ELISA)
This assay measures the concentration of specific cytokines released into the cell culture supernatant.
-
Cell Treatment: Sensitize, pre-treat with inhibitor, and activate mast cells as previously described.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the cell suspension and collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., IL-6, TNF-α, IL-8) according to the manufacturer's instructions.
-
Quantification: Determine the concentration of each cytokine by comparing the sample absorbance to a standard curve.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: FcεRI signaling cascade in mast cells and the point of Btk inhibition.
Experimental Workflow
Caption: General workflow for in vitro assessment of Btk inhibitors on mast cell activation.
Conclusion
Bruton's tyrosine kinase is a pivotal regulator of mast cell activation downstream of the FcεRI receptor. Selective Btk inhibitors, such as remibrutinib and acalabrutinib, have demonstrated the ability to potently inhibit mast cell degranulation and cytokine production in vitro. This mechanism of action underscores the significant therapeutic potential of this drug class for the treatment of IgE-mediated allergic and inflammatory diseases. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and development of novel Btk inhibitors for these conditions.
References
- 1. Involvement of Bruton's Tyrosine Kinase in FcεRI-dependent Mast Cell Degranulation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential use of BTK and PLC in FcεRI- and KIT-mediated mast cell activation: A marginal role of BTK upon KIT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remibrutinib, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results - American Chemical Society [acs.digitellinc.com]
- 6. trustedpharmaguide.com [trustedpharmaguide.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remibrutinib inhibits hives effector cells stimulated by serum from chronic urticaria patients independently of FcεR1 expression level and omalizumab clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Btk-IN-22 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[1][2] As a key component of the B-cell receptor (BCR) signaling cascade, BTK is essential for B-cell development, differentiation, and survival.[1][3] Its dysregulation is implicated in numerous B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.
Btk-IN-22 is a potent and selective inhibitor of BTK. These application notes provide detailed protocols for the use of this compound in in vitro cell-based assays to assess its biological activity and effects on downstream signaling pathways. The following sections include information on the mechanism of action, experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action
This compound functions as an inhibitor of BTK's kinase activity. BTK is activated downstream of the B-cell receptor (BCR) and other immune receptors.[1] Upon receptor engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2).[4] This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and NFAT, which are crucial for B-cell proliferation, survival, and cytokine production.[4] this compound, by inhibiting the kinase activity of BTK, blocks these downstream signaling events.
Data Presentation
Quantitative data from in vitro assays should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| BTK | Value | Biochemical (e.g., TR-FRET, Radiometric) |
| Tec | Value | Biochemical |
| Itk | Value | Biochemical |
| EGFR | Value | Biochemical |
| Src | Value | Biochemical |
| Note: IC50 values should be determined experimentally for this compound. The values presented here are for illustrative purposes and should be replaced with experimental data. |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| Ramos (Burkitt's Lymphoma) | Proliferation | Cell Viability (e.g., CellTiter-Glo) | Value |
| TMD8 (ABC-DLBCL) | Proliferation | Cell Viability (e.g., CellTiter-Glo) | Value |
| Primary B-cells | BTK Autophosphorylation | Western Blot or ELISA | Value |
| Monocytes/Macrophages | Cytokine Release | ELISA (e.g., TNF-α, IL-6) | Value |
| Note: IC50 values should be determined experimentally for this compound. The values presented here are for illustrative purposes and should be replaced with experimental data. |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
Suspension cells (e.g., Ramos, TMD8): Culture in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cultures at a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Adherent cells (if applicable): Culture in DMEM or other appropriate media supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
-
Primary Cells:
-
Isolate primary B cells or peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture primary cells in appropriate media (e.g., RPMI-1640 with 10% FBS) and use within a short timeframe to maintain viability and functionality.
-
Preparation of this compound Stock Solutions
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.1%).
Cell Proliferation/Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
BTK Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223), a key marker of its activation.
-
Materials:
-
B-cell line (e.g., Ramos)
-
Serum-free medium
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Starve cells in serum-free medium for 2-4 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes to induce BCR signaling and BTK activation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production and release of pro-inflammatory cytokines from myeloid cells.
-
Materials:
-
Monocytic cell line (e.g., THP-1) or primary human monocytes/macrophages
-
This compound
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plates
-
Plate reader capable of measuring absorbance
-
-
Procedure:
-
Seed cells in a 96-well plate. For THP-1 cells, differentiation into macrophage-like cells can be induced with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory stimulus such as LPS (e.g., 100 ng/mL).
-
Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the desired cytokine according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
-
Mandatory Visualizations
References
How to dissolve and store Btk-IN-22 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and storage of Btk-IN-22, a Bruton's tyrosine kinase (Btk) inhibitor, for laboratory use. The following information is based on general laboratory practices for small molecule kinase inhibitors. Researchers should consult the manufacturer-specific datasheet for this compound for precise solubility and stability data if available.
Product Information
This compound is a small molecule inhibitor of Bruton's tyrosine kinase, a critical enzyme in B-cell receptor (BCR) signaling pathways. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases. These protocols are intended to guide researchers in the proper handling and use of this compound for in vitro and in vivo studies.
Solubility and Storage
Proper dissolution and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility. The following table summarizes recommended solvents and storage conditions based on common practices for similar BTK inhibitors.
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to prevent degradation of the compound. |
| Stock Solution Concentration | 10 mM - 50 mM in DMSO | Prepare a concentrated stock solution to minimize the volume of DMSO in final experimental assays. |
| Powder Storage | -20°C | Store the lyophilized powder in a desiccated environment to prevent moisture absorption. |
| Stock Solution Storage | -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. |
| Working Solution Storage | Prepare fresh from stock solution for each experiment. | Avoid storing diluted aqueous solutions for extended periods. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the calculations based on the molecular weight (MW) of your specific batch of the compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the mass of this compound: Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a MW of 500 g/mol , you would need 5 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x MW ( g/mol ) / 1000
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. The aliquot volume will depend on your experimental needs.
-
Storage: Store the aliquots at -80°C.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from -80°C storage and allow it to thaw at room temperature.
-
Serial Dilutions (in medium): Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to cells.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application: Add the prepared working solutions to your cell cultures immediately.
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of downstream signaling pathways that control B-cell proliferation, differentiation, and survival.
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Studies
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro studies using this compound.
Application Notes and Protocols for Btk-IN-22 in In Vivo Mouse Models
Disclaimer: The following application notes and protocols are provided as a general guideline for researchers and scientists. As of the latest literature review, "Btk-IN-22" is not a publicly documented Bruton's tyrosine kinase (BTK) inhibitor. Therefore, the information presented here is based on established methodologies for other well-characterized BTK inhibitors in preclinical mouse models. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage of any new investigational agent, including a novel compound referred to as this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2][3] BTK inhibitors have emerged as a promising class of targeted therapies.[4] This document provides a detailed protocol for the dosage and administration of a hypothetical novel BTK inhibitor, this compound, in in vivo mouse models, intended for drug development professionals and researchers in pharmacology and immunology.
This compound: Mechanism of Action
This compound is presumed to be a small molecule inhibitor of BTK. Upon activation of the B-cell receptor, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2), which triggers a cascade of signaling events leading to calcium mobilization and activation of transcription factors like NF-κB.[1][5] this compound is expected to interfere with this cascade by inhibiting the kinase activity of BTK.
References
Application Notes and Protocols for Detecting BTK Phosphorylation Following Btk-IN-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1][3][4] The activation of BTK involves autophosphorylation at the Tyrosine 223 (Tyr223) residue within the SH3 domain, which is a key indicator of its catalytic activity.[5][6][7][8]
Btk-IN-22 is a potent inhibitor of BTK with a reported IC50 of 12.8 nM.[9] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of BTK phosphorylation at Tyr223 in response to treatment with this compound.
This compound: Mechanism and Efficacy
This compound effectively suppresses BTK autophosphorylation. Experimental data demonstrates a dose-dependent inhibition of BTK phosphorylation in Jeko-1 cells following a 2-hour incubation period.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (nM) | Cell Line | Treatment Time | Effect |
| This compound | BTK | 12.8 | Jeko-1 | 2 hours | Inhibition of BTK autophosphorylation |
Signaling Pathway
The following diagram illustrates the BTK signaling pathway and the point of inhibition by this compound.
Caption: BTK signaling pathway and this compound inhibition.
Experimental Workflow
The overall workflow for the Western blot protocol is depicted below.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for detecting BTK phosphorylation in cell lysates following treatment with this compound.
Materials and Reagents
Table 2: Reagents and Buffers
| Reagent/Buffer | Composition |
| Cell Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA. Immediately before use, add: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail 2 & 3. |
| 4X SDS-PAGE Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 10% β-mercaptoethanol. |
| Transfer Buffer (1X) | 25 mM Tris, 192 mM Glycine, 20% Methanol. |
| Tris-Buffered Saline with Tween 20 (TBST) | 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween 20. |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST. |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA in TBST. |
| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in TBST. |
Table 3: Antibodies
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Phospho-BTK (Tyr223) Antibody | Cell Signaling Technology | #5082 | 1:1000 |
| BTK (D3H5) Rabbit mAb | Cell Signaling Technology | #8547 | 1:1000 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 | 1:2000 |
Cell Culture and Treatment
-
Culture Jeko-1 cells in appropriate media and conditions.
-
Seed cells at a density that will allow for sufficient protein extraction.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for 2 hours.
Sample Preparation
-
After treatment, place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples. Prepare samples by adding 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[10] Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.[11]
Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[11] Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[9][10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (anti-p-BTK or anti-BTK) diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ) to quantify the band intensities.[12]
-
Normalize the p-BTK signal to the total BTK signal for each sample to determine the relative phosphorylation level.
Logical Framework for Data Interpretation
The following diagram outlines the logical steps for interpreting the Western blot results.
Caption: Logic for Western blot data interpretation.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking; Blocking with milk | Use 5% BSA in TBST for blocking. Increase washing steps. |
| No or Weak Signal | Insufficient protein loaded; Inactive antibody; Phosphatase activity | Increase protein load. Use fresh antibody at the recommended dilution. Ensure phosphatase inhibitors are added to the lysis buffer and samples are kept on ice. |
| Non-specific Bands | Antibody concentration too high; Insufficient washing | Optimize antibody concentration. Increase the duration and number of washing steps. |
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of BTK phosphorylation at Tyr223 using Western blotting, specifically tailored for assessing the inhibitory activity of this compound. Adherence to these detailed steps, including proper sample preparation and the use of appropriate reagents, is crucial for obtaining reliable and reproducible results. This methodology is essential for researchers and professionals in drug development focused on targeting the BTK signaling pathway.
References
- 1. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In BTK, phosphorylated Y223 in the SH3 domain mirrors catalytic activity, but does not influence biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In BTK, phosphorylated Y223 in the SH3 domain mirrors catalytic activity, but does not influence biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | BTK抑制剂 | CAS 2573048-10-7 | 美国InvivoChem [invivochem.cn]
- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes: Flow Cytometry Analysis of B-cell Populations Treated with Btk-IN-22
Introduction
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a fundamental role in B-cell development, proliferation, and survival.[1][2][3][4] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][5][6] Btk inhibitors, a class of targeted therapies, have shown significant clinical efficacy.[2] Btk-IN-22 is a novel, potent, and irreversible inhibitor of Btk. These application notes provide a detailed protocol for analyzing the effects of this compound on B-cell populations using flow cytometry, a powerful technique for single-cell analysis.
Mechanism of Action
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of kinases such as LYN and SYK.[3] These kinases then phosphorylate and activate Btk.[5] Activated Btk, in turn, phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately leads to the activation of transcription factors like NF-κB and promotes B-cell survival and proliferation.[1][5] Irreversible Btk inhibitors like this compound form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of Btk, leading to sustained inhibition of its kinase activity.[4] This blockade of Btk signaling can induce apoptosis in malignant B-cells and modulate B-cell function in autoimmune settings.
Expected Effects of this compound on B-cell Populations
Treatment with Btk inhibitors can lead to several observable changes in B-cell populations and signaling events, which can be quantified by flow cytometry:
-
Inhibition of Btk Phosphorylation: A primary and direct effect of this compound is the reduction of Btk autophosphorylation at sites like Y223 and phosphorylation of downstream targets.[1][7]
-
Modulation of B-cell Subsets: Btk is crucial for the development and maintenance of certain B-cell populations.[8] Inhibition of Btk may lead to shifts in the proportions of transitional, follicular, and marginal zone B-cells.[8]
-
Induction of Apoptosis: By blocking pro-survival signals, Btk inhibitors can increase apoptosis in B-cells, which can be measured by assays like Annexin V and propidium iodide staining.[9]
-
Changes in Cytokine Production: Btk inhibition can alter the production of various cytokines by B-cells.[10]
Quantitative Data Summary
The following table summarizes the expected quantitative changes in B-cell populations and signaling markers following treatment with a Btk inhibitor like this compound. The data presented is illustrative and based on typical findings for this class of inhibitors.
| Parameter | Expected Change with this compound Treatment | Method of Measurement |
| Phospho-Btk (Y223) | Decreased Mean Fluorescence Intensity (MFI) | Intracellular Flow Cytometry |
| Phospho-PLCγ2 | Decreased MFI | Intracellular Flow Cytometry |
| Annexin V Positive Cells | Increased Percentage | Flow Cytometry |
| Transitional B-cells (e.g., CD19+, IgM+, IgD+) | Potential Alteration in Percentage | Immunophenotyping by Flow Cytometry |
| Follicular B-cells (e.g., CD19+, IgM+, IgD+) | Potential Alteration in Percentage | Immunophenotyping by Flow Cytometry |
| B-cell Proliferation (e.g., Ki-67) | Decreased Percentage of Positive Cells | Intracellular Flow Cytometry |
| In vitro (Auto)antibody Production | Decreased Levels | ELISA (from culture supernatants) |
| In vitro Plasma Cell Formation | Decreased Percentage | Flow Cytometry (e.g., CD19+, CD27++, CD38++) |
| B-cell Cytokine Production (e.g., IL-6, IL-10) | Decreased Percentage of Cytokine-producing B-cells | Intracellular Flow Cytometry |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Btk Phosphorylation
This protocol details the steps to measure the intracellular levels of phosphorylated Btk (pBtk) in B-cells following treatment with this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated B-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (or other Btk inhibitor)
-
B-cell stimulating agent (e.g., anti-IgM antibody)
-
Fixation Buffer (e.g., 10% formaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or methanol-based)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19 (for B-cell gating)
-
Anti-phospho-Btk (Y551 or Y223)
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll density gradient centrifugation.[7] For higher purity, B-cells can be isolated using magnetic bead-based negative or positive selection.
-
Cell Culture and Treatment: Resuspend cells in pre-warmed RPMI-1640 with 10% FBS at a density of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Add this compound at the desired concentrations to the cell suspension. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
Stimulation: Add a B-cell stimulating agent, such as anti-IgM antibody, to the cell suspension to induce Btk phosphorylation.[7] Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then add Permeabilization Buffer.[11] Incubate on ice for 30 minutes.
-
Staining: Wash the cells and then stain with anti-CD19 and anti-phospho-Btk antibodies for 30-60 minutes on ice in the dark.
-
Data Acquisition: Wash the cells and resuspend in flow cytometry staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19-positive B-cell population and analyze the mean fluorescence intensity (MFI) of the phospho-Btk signal.
Protocol 2: Analysis of B-cell Viability and Apoptosis
This protocol describes the use of Annexin V and Propidium Iodide (PI) to assess B-cell apoptosis following treatment with this compound.
Materials:
-
PBMCs or isolated B-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Fluorochrome-conjugated anti-CD19 antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1, step 2 and 3, for a longer duration (e.g., 24-48 hours) to induce apoptosis.
-
Staining:
-
Wash the cells with cold PBS.
-
Stain with anti-CD19 antibody for 30 minutes on ice.
-
Wash the cells and resuspend in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Acquire data on a flow cytometer immediately after staining.
-
Data Analysis: Gate on the CD19-positive population. Analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of B-cells.
References
- 1. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 7. Frontiers | Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study [frontiersin.org]
- 8. Bruton’s tyrosine kinase is not essential for B cell survival beyond early developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton’s tyrosine kinase inhibition increases BCL-2 dependence and enhances sensitivity to venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for enhanced Bruton’s tyrosine kinase activity in transitional and naïve B cells of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a BTK Inhibitor in CRISPR-Based Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies, making BTK a prime therapeutic target.[1][4] The development of small molecule inhibitors targeting BTK has revolutionized the treatment of these diseases.[4]
Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has the desired therapeutic effect.[5][6] The advent of CRISPR/Cas9 genome editing technology has provided a powerful tool for precise target validation by enabling the creation of gene knockouts.[5][6] By comparing the phenotypic effects of a small molecule inhibitor with the genetic knockout of its target, researchers can confirm on-target activity and gain greater confidence in the therapeutic potential of the compound.
This document provides a detailed protocol for utilizing a representative Bruton's tyrosine kinase (BTK) inhibitor, in conjunction with CRISPR/Cas9-mediated gene knockout, for target validation studies. Due to the absence of publicly available information for a compound specifically named "Btk-IN-22," this application note will use data and methodologies associated with well-characterized, representative BTK inhibitors to illustrate the experimental workflow.
Principle of the Method
The core principle of this target validation strategy is to compare the cellular phenotype induced by a BTK inhibitor with the phenotype resulting from the genetic knockout of the BTK gene. A high degree of concordance between the pharmacological and genetic approaches provides strong evidence that the inhibitor's effects are mediated through its intended target, BTK. This is achieved by:
-
Pharmacological Inhibition: Treating a relevant cell line with a BTK inhibitor and observing the phenotypic consequences, such as decreased cell viability or inhibition of downstream signaling.
-
Genetic Knockout: Using CRISPR/Cas9 to create a functional knockout of the BTK gene in the same cell line.
-
Phenotypic Comparison: Assessing whether the BTK knockout recapitulates the effects of the BTK inhibitor.
Materials and Methods
Reagents and Materials
-
Cell Line: A human B-cell lymphoma cell line expressing BTK (e.g., TMD8, Mino).
-
BTK Inhibitor: A well-characterized, potent, and selective BTK inhibitor.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CRISPR/Cas9 System:
-
Cas9 nuclease (plasmid, mRNA, or protein).
-
BTK-targeting single guide RNA (sgRNA) or crRNA/tracrRNA. Non-targeting sgRNA as a negative control.
-
-
Transfection Reagent: (e.g., Lipofectamine 3000, electroporation system).
-
Genomic DNA Extraction Kit.
-
PCR reagents: Primers flanking the sgRNA target site, DNA polymerase.
-
Antibodies:
-
Primary antibody: Rabbit anti-BTK.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Cell Viability Assay: (e.g., CellTiter-Glo®).
-
Western Blotting Reagents: RIPA buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, chemiluminescence substrate.
Experimental Protocols
Protocol 1: Determining the IC50 of the BTK Inhibitor
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare a serial dilution of the BTK inhibitor in culture medium.
-
Treatment: Add the diluted inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: CRISPR/Cas9-Mediated Knockout of BTK
-
gRNA Design: Design and synthesize at least two sgRNAs targeting an early exon of the BTK gene to maximize the likelihood of a functional knockout.[7][8][9]
-
Transfection:
-
Co-transfect the B-cell lymphoma cells with a plasmid encoding Cas9 and the BTK-targeting sgRNA using a suitable transfection reagent.
-
Alternatively, deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex.
-
Include a non-targeting sgRNA as a negative control.
-
-
Clonal Selection:
-
Two days post-transfection, isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the region targeted by the sgRNA by PCR and analyze the products by Sanger sequencing to identify insertions or deletions (indels).[10][11]
-
Western Blot Analysis: Lyse the clonal cell populations and perform a Western blot to confirm the absence of BTK protein expression.[10][11]
-
Protocol 3: Phenotypic Comparison of BTK Inhibition and Knockout
-
Cell Viability Assay:
-
Seed the wild-type, non-targeting control, and BTK knockout cells in 96-well plates.
-
Treat the wild-type cells with the BTK inhibitor at its IC50 concentration.
-
After 72 hours, measure cell viability using a suitable assay.
-
-
Downstream Signaling Analysis (Western Blot):
-
Culture wild-type, non-targeting control, and BTK knockout cells.
-
Treat wild-type cells with the BTK inhibitor for 2-4 hours.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of downstream targets of BTK, such as PLCγ2.
-
Data Presentation
Table 1: In Vitro Activity of a Representative BTK Inhibitor
| Parameter | Value |
| Target | Bruton's Tyrosine Kinase (BTK) |
| Mechanism of Action | Covalent/Reversible Inhibitor |
| IC50 (Enzymatic Assay) | ~1-10 nM |
| IC50 (Cell-based Assay - TMD8) | ~5-50 nM |
Note: The IC50 values presented are representative of potent BTK inhibitors and may vary depending on the specific compound and assay conditions.[5][12]
Table 2: Comparison of Phenotypic Effects of BTK Inhibition vs. Knockout
| Condition | Cell Viability (% of Control) | p-PLCγ2 Levels (% of Control) |
| Wild-Type (Vehicle Control) | 100% | 100% |
| Wild-Type + BTK Inhibitor (IC50) | ~50% | Significantly Reduced |
| Non-Targeting gRNA Control | ~100% | ~100% |
| BTK Knockout Clone 1 | Significantly Reduced | Significantly Reduced |
| BTK Knockout Clone 2 | Significantly Reduced | Significantly Reduced |
Mandatory Visualization
Caption: BTK Signaling Pathway in B-Cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. editxor.com [editxor.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Novel Bruton’s Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays | bioRxiv [biorxiv.org]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. origene.com [origene.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing Integration and Expression of Transgenic Bruton's Tyrosine Kinase for CRISPR-Cas9-Mediated Gene Editing of X-Linked Agammaglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Methods for Assessing Btk-IN-22 Efficacy in Xenograft Tumor Models
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] In many B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), this pathway is constitutively active, driving oncogenesis.[1][4][5] Btk-IN-22 is a potent and irreversible covalent inhibitor that specifically targets BTK by binding to the Cys-481 residue in the ATP-binding domain, thereby blocking its downstream signaling.[1][6] Xenograft tumor models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of targeted therapies like this compound.[7][8]
This document provides detailed protocols for assessing the efficacy of this compound in xenograft models, covering tumor establishment, treatment monitoring, and pharmacodynamic (PD) biomarker analysis.
Key Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Treatment
This protocol outlines the procedure for establishing a subcutaneous xenograft model using a BTK-dependent cell line and subsequent treatment with this compound.
Materials:
-
BTK-dependent human B-cell lymphoma cell line (e.g., TMD8)[9][10]
-
Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Complete cell culture medium
-
Sterile Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can improve tumor take-rate)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture TMD8 cells under recommended conditions until they are in the exponential growth phase (80-90% confluence).[7]
-
Harvest cells and perform a cell count. Centrifuge the cells and resuspend the pellet in sterile, cold HBSS or PBS. For injection, a 1:1 mixture with Matrigel is recommended. The final cell concentration should be adjusted to deliver 5-10 x 10⁶ cells in an injection volume of 100-200 µL.[11] Keep cells on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), with 8-10 mice per group.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer the compound and vehicle to the respective groups based on the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. The formula for tumor volume is: (Length x Width²) / 2.[12]
-
Endpoint: Continue the study until tumors in the control group reach the predetermined maximum size, or for a fixed duration (e.g., 21-28 days). At the endpoint, euthanize the mice and collect tumors and blood for downstream analysis.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis by Western Blot
This protocol describes how to measure the inhibition of BTK signaling in tumor tissue.
Materials:
-
Excised tumor tissue
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Snap-freeze tumor tissues in liquid nitrogen immediately after collection.[13] Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity to determine the ratio of phosphorylated to total protein. A significant reduction in pBTK and pPLCγ2 levels in the this compound treated groups indicates target engagement.[14][15]
Data Presentation
Quantitative data from efficacy studies should be summarized for clarity and direct comparison.
Table 1: Summary of Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Percent TGI (%) | p-value (vs. Vehicle) |
|---|---|---|---|---|---|
| Vehicle | 0 | Daily (PO) | 1500 ± 150 | 0 | - |
| This compound | 10 | Daily (PO) | 600 ± 80 | 60 | <0.01 |
| this compound | 30 | Daily (PO) | 225 ± 45 | 85 | <0.001 |
Percent TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Animal Body Weight Monitoring
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | 0 | 22.5 ± 0.5 | 21.8 ± 0.6 | -3.1 |
| This compound | 10 | 22.3 ± 0.4 | 22.1 ± 0.5 | -0.9 |
| this compound | 30 | 22.6 ± 0.5 | 22.0 ± 0.7 | -2.7 |
Significant body weight loss (>15-20%) may indicate compound toxicity.
Table 3: Summary of Pharmacodynamic Biomarker Modulation
| Treatment Group | Dose (mg/kg) | pBTK / Total BTK Ratio (Normalized to Vehicle) | pPLCγ2 / Total PLCγ2 Ratio (Normalized to Vehicle) |
|---|---|---|---|
| Vehicle | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.25 | 0.30 |
| this compound | 30 | 0.05 | 0.10 |
Data derived from densitometry analysis of Western blots from terminal tumor samples.
Visualizations: Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ascopubs.org [ascopubs.org]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beonemedinfo.com [beonemedinfo.com]
- 15. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Activity of Btk-IN-22 in Combination with Venetoclax in B-Cell Malignancies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[4] Btk-IN-22 is an investigational, potent, and covalent inhibitor of BTK that binds to the cysteine 481 residue in the BTK active site, leading to irreversible inhibition of its kinase activity.[5]
Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL2), an anti-apoptotic protein that is frequently overexpressed in cancer cells, including those of B-cell origin. By inhibiting BCL2, venetoclax promotes apoptosis in malignant cells.[6]
Preclinical rationale suggests that the simultaneous inhibition of the pro-survival BCR signaling pathway by this compound and the intrinsic apoptotic pathway by venetoclax could result in synergistic antitumor activity. This application note provides an overview of the experimental design for evaluating the combination of this compound and venetoclax in preclinical models of B-cell malignancies.
Signaling Pathways
The following diagram illustrates the targeted signaling pathways.
Caption: Targeted signaling pathways of this compound and Venetoclax.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Venetoclax in B-Cell Malignancy Cell Lines
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) |
| TMD-8 (ABC-DLBCL) | 8.5 | 50.2 |
| OCI-Ly10 (ABC-DLBCL) | 12.3 | 75.8 |
| Jeko-1 (Mantle Cell Lymphoma) | 5.2 | 25.1 |
| Mino (Mantle Cell Lymphoma) | 7.9 | 33.6 |
IC50 values were determined after 72 hours of single-agent treatment.
Table 2: Synergy Analysis of this compound and Venetoclax Combination
| Cell Line | Combination Index (CI) at ED50 | Interpretation |
| TMD-8 | 0.45 | Synergy |
| OCI-Ly10 | 0.58 | Synergy |
| Jeko-1 | 0.39 | Strong Synergy |
| Mino | 0.48 | Synergy |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax and to assess the synergistic effects of the combination.
Materials:
-
B-cell malignancy cell lines (e.g., TMD-8, OCI-Ly10, Jeko-1, Mino)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and venetoclax in complete medium. For combination studies, prepare a matrix of concentrations based on the single-agent IC50 values.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. For single-agent treatments, add 100 µL of medium with the corresponding DMSO concentration to the control wells. For combination treatments, add the respective drug combinations.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the IC50 values for single agents using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using CompuSyn software or a similar program to determine synergy.
-
Caption: Workflow for cell viability and synergy analysis.
Protocol 2: Western Blot Analysis for Phospho-BTK and Cleaved PARP
This protocol is used to assess the pharmacodynamic effect of this compound on its target and to measure a marker of apoptosis induced by the combination treatment.
Materials:
-
Treated cell lysates from a time-course or dose-response experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-cleaved PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Caption: Western blot analysis workflow.
Conclusion
The combination of this compound and venetoclax demonstrates a strong synergistic effect in preclinical models of B-cell malignancies. The provided protocols offer a robust framework for researchers to further investigate this promising combination therapy. The dual targeting of the BCR and BCL2 pathways represents a rational and effective strategy for overcoming resistance and improving therapeutic outcomes in patients with these cancers. Further in vivo studies are warranted to confirm these findings.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Application Note: Protocol for Assessing Off-Target Effects of Btk-IN-22 in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the off-target effects of the novel Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-22. The protocol outlines a systematic approach to characterize the selectivity of this compound and to identify potential off-target kinases, which is crucial for understanding its mechanism of action and predicting potential side effects.
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] It is a key regulator of B-cell proliferation, differentiation, and survival.[1][3] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.[2][4]
This compound is a novel inhibitor designed to target Btk. While potent inhibition of the primary target is desired, the selectivity of a kinase inhibitor is a critical parameter that determines its safety and efficacy. Off-target effects, resulting from the inhibition of other kinases, can lead to unforeseen toxicities or even therapeutic benefits.[5] Therefore, a thorough assessment of the off-target profile of this compound is essential.
This protocol describes a two-tiered approach to assess the off-target effects of this compound:
-
Tier 1: In Vitro Kinase Profiling. A broad screen of this compound against a large panel of purified kinases to identify potential off-target interactions.
-
Tier 2: Cellular Off-Target Validation. Cellular assays to confirm the off-target effects identified in Tier 1 and to assess their functional consequences in a biological context.
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including phospholipase C gamma 2 (PLCγ2), which in turn modulates pathways such as NF-κB and MAPK, ultimately regulating B-cell proliferation and survival.[2][6]
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the off-target effects of this compound.
Tier 1: In Vitro Kinase Profiling
Objective: To identify potential off-target kinases of this compound using a large-panel kinase screen. A widely used platform for this is the KINOMEscan™ assay, which is a competition binding assay.[7]
Protocol: KINOMEscan™ Profiling
-
Compound Preparation:
-
Prepare a 100X stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial provider of KINOMEscan™ services.
-
-
Assay Principle:
-
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via quantitative PCR of the DNA tag.
-
-
Experimental Procedure (as performed by service provider):
-
This compound is screened at a single concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
The results are reported as percent inhibition relative to a DMSO control.
-
-
Data Analysis:
-
Identify kinases that show significant inhibition (e.g., >70% inhibition) at the screening concentration.
-
For the identified hits, determine the dissociation constant (Kd) by performing a dose-response analysis.
-
Data Presentation:
Table 1: KINOMEscan™ Profiling of this compound at 1 µM
| Kinase | Gene Symbol | Kinase Family | % Inhibition |
| Btk | BTK | TEC | 99 |
| Off-Target 1 | OTK1 | TK | 85 |
| Off-Target 2 | OTK2 | CMGC | 72 |
| ... | ... | ... | ... |
Table 2: Dose-Response Analysis (Kd) for Selected Kinases
| Kinase | Gene Symbol | Kd (nM) |
| Btk | BTK | 5 |
| Off-Target 1 | OTK1 | 150 |
| Off-Target 2 | OTK2 | 800 |
Tier 2: Cellular Off-Target Validation
Objective: To confirm the off-target effects identified in Tier 1 within a cellular context and to assess their functional consequences.
5.1. Protocol: Western Blot Analysis of Off-Target Modulation
Cell Line Selection: Choose cell lines that express the identified off-target kinases at endogenous levels.
Materials and Reagents:
-
Selected cell lines
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the off-target kinase and its known downstream substrate
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated substrate in this compound-treated cells to the DMSO control.
Data Presentation:
Table 3: Effect of this compound on Off-Target Kinase Activity in Cells
| Treatment | Concentration (µM) | p-Off-Target 1 / Total Off-Target 1 (Fold Change vs. DMSO) | p-Substrate / Total Substrate (Fold Change vs. DMSO) |
| DMSO | - | 1.0 | 1.0 |
| This compound | 0.1 | 0.9 | 0.95 |
| This compound | 1 | 0.5 | 0.6 |
| This compound | 10 | 0.1 | 0.2 |
5.2. Protocol: Cell Viability/Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cell lines dependent on the identified off-target kinases.
Materials and Reagents:
-
Selected cell lines
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO.
-
Incubate for 72 hours.
-
Add the cell viability reagent and measure luminescence according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of viable cells relative to the DMSO control for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
Table 4: IC50 Values of this compound in Different Cell Lines
| Cell Line | Primary Target | Key Off-Target | IC50 (µM) |
| B-cell Lymphoma Line | Btk | - | 0.05 |
| Off-Target Dependent Line 1 | - | Off-Target 1 | 1.5 |
| Off-Target Dependent Line 2 | - | Off-Target 2 | >10 |
Data Interpretation and Decision Making
The following diagram provides a logical framework for interpreting the results and making decisions about the selectivity of this compound.
Conclusion
This protocol provides a comprehensive framework for assessing the off-target effects of the novel Btk inhibitor, this compound. By combining in vitro kinase profiling with cellular validation assays, researchers can build a detailed selectivity profile of the compound. This information is critical for the preclinical development of this compound, enabling a better understanding of its therapeutic potential and potential safety liabilities.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures | bioRxiv [biorxiv.org]
- 6. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Troubleshooting & Optimization
Troubleshooting Btk-IN-22 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Btk-IN-22, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound, like many small molecule kinase inhibitors, has low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating initial stock solutions of this compound.
Q2: What is the maximum concentration of DMSO that can be used in my cell-based assay?
A2: To avoid solvent-induced toxicity in cell-based experiments, the final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.5%.[1] A negative control using the same concentration of DMSO without the inhibitor should always be included in your experimental design.[1]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in the buffer.[2]
-
Use of Co-solvents: For in vivo studies where precipitation is a concern, co-solvents such as PEG400, glycerol, Tween 80, or sodium carboxymethylcellulose (CMC-Na) can be used in the formulation.[1]
-
Sonication: Gentle sonication in a water bath can help to disperse the compound and aid in dissolution.[2]
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C for long-term stability.[1] A solution stored at -20°C should ideally be used within a month, while storage at -80°C can extend its viability for up to six months.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High hydrophobicity of the compound. | Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation occurs immediately upon dilution of DMSO stock in aqueous buffer. | Rapid change in solvent polarity. | Perform a stepwise dilution. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, then further dilute in your aqueous buffer. Also, consider briefly vortexing the aqueous buffer while adding the DMSO stock to ensure rapid mixing. |
| The final aqueous solution is cloudy or contains visible particles. | The concentration of this compound exceeds its solubility limit in the final buffer composition. | Try lowering the final concentration of this compound. Alternatively, for certain assays, the addition of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) may help to maintain solubility.[2] Always verify that any additive does not interfere with your assay. |
| Inconsistent results between experiments. | Potential precipitation of the compound over time in the aqueous solution. | Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Do not store working solutions in aqueous buffers for extended periods.[3] |
| Low or no activity observed in the assay. | The compound may not be fully solubilized, leading to a lower effective concentration. | Ensure the initial DMSO stock is fully dissolved. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Confirm the absence of precipitate in the final working solution before adding it to your assay. |
Quantitative Solubility Data
The following table provides typical solubility data for similar Bruton's tyrosine kinase (BTK) inhibitors. Note that the exact solubility of this compound may vary. This data is intended for illustrative purposes to guide your experimental design.
| Solvent | Compound | Solubility | Reference |
| DMSO | Btk inhibitor 2 | 86 mg/mL (199.3 mM) | [4] |
| DMSO | Fenebrutinib | ~20 mg/mL | [5] |
| DMSO | Branebrutinib | ~30 mg/mL | [3] |
| Ethanol | Btk inhibitor 2 | 9 mg/mL | [4] |
| Ethanol | Fenebrutinib | ~5 mg/mL | [5] |
| Ethanol | Branebrutinib | ~1 mg/mL | [3] |
| Water | Btk inhibitor 2 | Insoluble | [4] |
| 1:4 DMSO:PBS (pH 7.2) | Branebrutinib | ~0.2 mg/mL | [3] |
| 1:2 DMSO:PBS (pH 7.2) | Fenebrutinib | ~0.33 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in an Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution.
-
Intermediate Dilution (100 µM): Add 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer. Gently vortex to mix.
-
Final Working Solution (10 µM): Add 10 µL of the 100 µM intermediate dilution to 90 µL of the aqueous buffer. Gently vortex to mix.
-
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions.
-
Visualizations
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
How to mitigate Btk-IN-22-induced cytotoxicity in non-target cells
Disclaimer: Btk-IN-22 is a novel Bruton's tyrosine kinase (BTK) inhibitor. This document provides general guidance on mitigating potential cytotoxicity based on the established knowledge of BTK inhibitors as a class. The experimental protocols and data presented are illustrative and should be adapted to specific laboratory conditions and cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target cell line (e.g., a cardiomyocyte or endothelial cell line) when treated with this compound. What are the potential causes?
A1: Cytotoxicity in non-target cells induced by BTK inhibitors is often attributed to off-target effects, where the inhibitor binds to and inhibits other kinases besides BTK.[1][2][3] First-generation BTK inhibitors, for instance, are known to have off-target activity against kinases such as EGFR, ITK, and TEC, which can lead to toxicities in various tissues.[2][4] While this compound is designed for high selectivity, residual off-target activity or on-target toxicity in cells expressing low levels of BTK could be responsible for the observed cytotoxicity. It is also possible that the cytotoxic effects are dose-dependent.
Q2: How can we confirm that the observed cytotoxicity is due to off-target effects of this compound?
A2: A kinase selectivity profile of this compound would be the most direct way to identify potential off-target kinases. This can be achieved through commercially available kinase screening panels. Additionally, you can perform rescue experiments by overexpressing the suspected off-target kinase in your non-target cells. If the cytotoxicity is mitigated, it strongly suggests an off-target effect. Another approach is to compare the cytotoxic profile of this compound with that of other BTK inhibitors with known, differing selectivity profiles.
Q3: What are the recommended initial steps to mitigate this compound-induced cytotoxicity in our experiments?
A3: The first step is to perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits BTK in your target cells without causing significant toxicity in your non-target cells. We recommend a 10-point dose-response curve, starting from the reported IC50 value for BTK. If a suitable therapeutic window cannot be established, consider alternative strategies outlined in our troubleshooting guide.
Q4: Are there any known signaling pathways affected by this compound that could lead to cytotoxicity?
A4: this compound, like other BTK inhibitors, primarily targets the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[5][6] This pathway involves the activation of downstream effectors like PLCγ2, leading to the activation of NF-κB and MAPK pathways.[4][5][7] Off-target inhibition of other kinases, such as those in the TEC and EGFR families, can disrupt signaling in other cell types, leading to unintended cytotoxicity.[2][4] For example, inhibition of TEC kinases in platelets can be associated with bleeding risks.[4]
Troubleshooting Guide
Issue 1: High Cytotoxicity in Non-Target Cells at Effective Concentrations
-
Observation: Significant cell death (e.g., >50%) in non-target control cell lines at concentrations required for efficacy in target cancer cell lines.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: First, verify the potency of your this compound stock by running a BTK kinase activity assay and a cell-based assay on a sensitive cell line (e.g., Ramos cells). This ensures the compound is active and the observed effects are not due to degradation or impurities.
-
Optimize Concentration and Exposure Time:
-
Perform a detailed dose-response analysis on both target and non-target cells to identify a potential therapeutic window.
-
Conduct a time-course experiment to determine if shorter exposure times can achieve the desired on-target effect while minimizing off-target toxicity.
-
-
Evaluate Combination Therapy: Consider combining a lower, non-toxic dose of this compound with another therapeutic agent that targets a parallel survival pathway in your target cells. This may allow for a synergistic effect at concentrations that are better tolerated by non-target cells.
-
Switch to a More Selective Inhibitor: If significant off-target cytotoxicity persists and a therapeutic window cannot be established, consider using a second-generation or third-generation BTK inhibitor with a more favorable selectivity profile as a comparator in your experiments.[2][8]
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Observation: High variability in cell viability readouts across replicate experiments.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can significantly impact cellular responses to drug treatment.
-
Verify Reagent Quality: Check the quality and consistency of your cell culture media, serum, and other reagents. Prepare fresh this compound dilutions from a concentrated stock for each experiment.
-
Assay Validation: Ensure your cell viability assay is linear and sensitive within the range of cell numbers used. Run appropriate positive and negative controls for the assay itself (e.g., a known cytotoxic agent and a vehicle control).
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound and Other BTK Inhibitors (IC50, nM)
| Kinase | This compound (Hypothetical) | Ibrutinib (First-Gen) | Acalabrutinib (Second-Gen) |
| BTK | 0.5 | 0.5 | 5 |
| ITK | 50 | 5 | >1000 |
| TEC | 20 | 71 | 200 |
| EGFR | >1000 | 11 | >1000 |
| SRC | 800 | 200 | >1000 |
Data is illustrative and intended for comparative purposes.
Table 2: Illustrative Cytotoxicity Profile of this compound in Target vs. Non-Target Cells (CC50, µM)
| Cell Line | Cell Type | This compound (Hypothetical) |
| Ramos | B-cell Lymphoma (Target) | 0.1 |
| HUVEC | Endothelial (Non-Target) | 5.2 |
| AC16 | Cardiomyocyte (Non-Target) | 8.5 |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro BTK Kinase Activity Assay
This protocol is for a generic in vitro kinase assay. Commercial kits are widely available and their specific protocols should be followed.[9][10]
-
Reaction Setup: In a 96-well plate, add 5 µL of recombinant BTK enzyme (e.g., 2.5 ng) to each well.
-
Inhibitor Addition: Add 2 µL of serially diluted this compound or a control inhibitor (e.g., staurosporine).
-
Reaction Initiation: Add 3 µL of a master mix containing the kinase buffer, ATP, and a suitable substrate peptide.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) to measure kinase activity by quantifying the amount of ADP produced.
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
- 1. ajmc.com [ajmc.com]
- 2. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming Btk-IN-22 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term cell culture experiments with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-22.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
Possible Cause: Development of acquired resistance in the cancer cell line.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells and compare it to the parental cell line.[1] A significant increase in the IC50 value indicates the development of resistance.
-
Action: If resistance is confirmed, proceed to the steps below. If not, consider other factors such as inhibitor stability or cell culture conditions.
-
-
Investigate Mechanism of Resistance:
-
On-Target Mutations: Sequence the BTK gene in the resistant cell population to identify potential mutations, particularly in the kinase domain. While C481S is a common mutation for covalent inhibitors, non-covalent inhibitors like this compound may lead to different mutations.[2][3]
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Bypass Signaling Pathway Activation: Use Western blotting or other protein analysis techniques to assess the activation status of alternative signaling pathways known to confer resistance to BTK inhibitors, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5]
-
Action: The identified mechanism of resistance will guide the strategy to overcome it.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy:
-
If bypass pathways are activated, consider co-treating the resistant cells with this compound and an inhibitor of the activated pathway (e.g., a PI3K inhibitor).
-
Explore combinations with other targeted therapies like BH3 mimetics or other kinase inhibitors (e.g., LYN, SYK).[4]
-
-
Alternative BTK Inhibitors:
-
If a specific BTK mutation is identified, consider switching to a next-generation or structurally different BTK inhibitor that is effective against that mutant.
-
-
BTK Degraders (PROTACs):
-
Investigate the use of BTK protein degraders, which work by eliminating the BTK protein entirely, potentially overcoming resistance mediated by kinase domain mutations.[6]
-
-
Issue 2: Difficulty in establishing a stable this compound resistant cell line.
Possible Cause: Suboptimal drug concentration or selection pressure.
Troubleshooting Steps:
-
Optimize Drug Concentration:
-
Start by treating the parental cell line with the IC20-IC30 concentration of this compound. This allows for the survival of a small population of cells that may have intrinsic resistance mechanisms.
-
Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume proliferation.[7] A 1.5 to 2-fold increase at each step is a common practice.[7]
-
-
Maintain Continuous Selection Pressure:
-
Ensure that the cells are continuously cultured in the presence of this compound to maintain selection pressure and prevent the overgrowth of sensitive cells.
-
For long-term cultures, remember that some inhibitors may degrade over time in the media. Replenish the inhibitor with each media change.
-
-
Cryopreserve at Intermediate Stages:
-
It is crucial to freeze down cell stocks at various stages of the resistance induction process.[7] This provides a backup in case of cell death at higher drug concentrations.
-
-
Monitor Cell Health and Morphology:
-
Regularly observe the cells for changes in morphology, growth rate, and viability. Periods of slow growth or increased cell death are expected, especially after increasing the drug concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[4][8] By inhibiting BTK, this compound disrupts these signaling cascades, leading to decreased viability of malignant B-cells.[8]
Q2: What are the most common mechanisms of resistance to BTK inhibitors observed in cell culture?
A2: The most common mechanisms include:
-
Mutations in the BTK gene: These can occur at the drug-binding site (e.g., C481 for covalent inhibitors) or other allosteric sites that affect inhibitor binding or kinase activity.[2][5]
-
Mutations in downstream signaling molecules: Activating mutations in genes like PLCG2, which is downstream of BTK, can bypass the need for BTK activity.[2]
-
Activation of alternative signaling pathways: Upregulation of pro-survival pathways such as PI3K/Akt/mTOR and MAPK can compensate for the inhibition of BTK signaling.[4][5]
-
Increased expression of pro-survival proteins: Overexpression of anti-apoptotic proteins can also contribute to resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way is to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to compare the IC50 value of this compound in your treated cell line versus the parental, sensitive cell line.[1] A significant rightward shift in the dose-response curve and a higher IC50 value for the treated cells confirm resistance.
Q4: What is a suitable starting concentration of this compound for generating a resistant cell line?
A4: A good starting point is the IC20 to IC30 (the concentration that inhibits 20-30% of cell growth) for the parental cell line. This concentration is high enough to exert selective pressure but low enough to allow a subset of cells to survive and proliferate. This can be determined from an initial dose-response experiment.
Q5: How long does it typically take to generate a stable this compound resistant cell line?
A5: The timeline can vary significantly depending on the cell line, the inhibitor, and the specific protocol used. It can take anywhere from several weeks to several months of continuous culture with escalating drug concentrations.[7]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment History | This compound IC50 (nM) | Fold Resistance |
| Parental Line | Naive | 10 | 1x |
| Resistant Line 1 | 6 months with this compound | 150 | 15x |
| Resistant Line 2 | 12 months with this compound | 500 | 50x |
Table 2: Example of Pathway Activation in this compound Resistant Cells
| Cell Line | p-BTK (Y223) | p-Akt (S473) | p-ERK1/2 (T202/Y204) |
| Parental (untreated) | +++ | + | + |
| Parental + this compound | + | + | + |
| Resistant + this compound | + | +++ | +++ |
Note: '+' indicates the relative level of phosphorylation.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium supplemented with this compound at a starting concentration equal to the IC20-IC30.
-
Maintain the cells in continuous culture, changing the medium with fresh inhibitor every 2-3 days.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted to the current drug concentration and are proliferating steadily, increase the this compound concentration by 1.5 to 2-fold.[7]
-
Monitor the cells closely for signs of stress or death. It may be necessary to reduce the concentration if the majority of cells die.
-
-
Cryopreserve Intermediate Stocks:
-
At each successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This is a critical step to ensure you do not lose your resistant population.[7]
-
-
Confirm and Characterize the Resistant Phenotype:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response assay to quantify the level of resistance.
-
Characterize the resistant cell line by investigating the potential mechanisms of resistance as described in the troubleshooting guide.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis:
-
Culture parental and resistant cells with and without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of BTK, Akt, and ERK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for developing and characterizing this compound resistant cell lines.
Caption: A logical troubleshooting guide for addressing loss of this compound efficacy in cell culture.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-22 stability issues in different experimental buffers
Subject: Information on Btk-IN-22 Stability and Experimental Use
Dear Researcher,
We have received your request for information regarding the stability of a compound identified as "this compound" in various experimental buffers.
Following a comprehensive search of available scientific literature and public databases, we were unable to locate any specific information pertaining to a molecule designated as "this compound." Our search included queries for "this compound stability issues," "this compound solubility," "this compound experimental buffers," and "this compound degradation."
The search results provided extensive information on Bruton's tyrosine kinase (BTK), a well-established therapeutic target in B-cell malignancies and autoimmune diseases.[1][2][3][4] The results also covered various BTK inhibitors and a class of molecules known as BTK degraders or PROTACs (Proteolysis Targeting Chimeras), which function to induce the degradation of the BTK protein.[5][6][7] However, none of the retrieved documents specifically mention or provide data for a compound named "this compound."
We did find information on a BTK inhibitor designated as "BTK-IN-20," but there was no associated quantitative data regarding its stability in different experimental buffers.[8]
Without specific information on the physicochemical properties of "this compound," we are unable to provide a troubleshooting guide, FAQs, or any of the requested data tables and diagrams related to its stability. The creation of such resources would be speculative and not based on factual scientific data.
To assist you further, we recommend the following:
-
Verify the Compound Name: Please double-check the name "this compound" for any potential typographical errors. Small variations in nomenclature can significantly impact search results.
-
Consult the Source: If this compound was obtained from a specific supplier or collaborator, we advise contacting them directly to request a certificate of analysis, safety data sheet (SDS), or any available technical data regarding its stability and handling.
We regret that we could not provide the specific information you requested at this time. Should you be able to provide a correct or alternative name for the compound of interest, we would be happy to conduct a new search.
References
- 1. WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of Btk-IN-22 in Preclinical Models
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oral bioavailability of Btk-IN-22 in animal studies. Given that many kinase inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to improve exposure and ensure reliable and reproducible results in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma exposure of this compound in our mouse studies after oral gavage. What are the likely causes?
A1: Low and variable oral bioavailability of investigational compounds like this compound is a common challenge, often stemming from poor aqueous solubility and/or low dissolution rate in the gastrointestinal tract. When a compound does not dissolve efficiently, its absorption into the bloodstream is limited, leading to suboptimal plasma concentrations.[1][2] Other contributing factors can include high first-pass metabolism in the liver or gut wall, or efflux by transporters such as P-glycoprotein.
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly soluble drugs.[1][3][4] The most common approaches for preclinical studies include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[1][2][5] Techniques include micronization and nanomilling.[3][5]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as oils, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles can improve solubilization in the gut.[2][3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[2][3]
Q3: How do I choose the right formulation strategy for this compound?
A3: The choice of formulation depends on the physicochemical properties of this compound (e.g., logP, melting point, pKa), the required dose, and the animal species being used. A tiered approach is often effective:
-
Simple Formulations: Start with simple aqueous suspensions with a surfactant or co-solvent systems.
-
Advanced Formulations: If simple formulations are inadequate, progress to more advanced strategies like lipid-based systems or solid dispersions.[1][3]
It is advisable to screen a few different formulations in vitro (e.g., solubility and dissolution testing) before selecting candidates for in vivo evaluation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Mean Plasma Exposure (AUC) | Poor dissolution of this compound in the GI tract. | 1. Reduce the particle size of the drug substance (micronization/nanonization).[1][2]2. Formulate this compound in a lipid-based system (e.g., SEDDS) to improve solubilization.[2][3]3. Prepare an amorphous solid dispersion with a suitable polymer.[3] |
| High first-pass metabolism. | 1. Consider co-administration with an inhibitor of the relevant metabolic enzymes (if known).2. If metabolism is extensive, parenteral administration (e.g., intravenous) may be necessary for initial pharmacology studies to determine intrinsic activity. | |
| High Variability in Plasma Exposure | Inconsistent wetting or dissolution of the drug particles. | 1. Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each dose.2. Consider a solution formulation (e.g., using co-solvents or cyclodextrins) to eliminate dissolution as a variable.[1][3] |
| Adherence of the compound to the gavage needle or dosing syringe. | 1. Use a formulation in which the compound is fully dissolved.2. If using a suspension, ensure it is well-dispersed and consider using a vehicle with appropriate viscosity. | |
| No Detectable Plasma Exposure | Dosing error (e.g., accidental administration into the trachea). | 1. Ensure all personnel are properly trained in oral gavage techniques.[6][7]2. Observe animals for any signs of distress immediately after dosing.[8][9] |
| Rapid degradation of the compound in the stomach. | 1. Investigate the pH stability of this compound. 2. Consider the use of an enteric-coated formulation for later-stage development, though this is less common for early-stage animal studies. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension for Oral Gavage
Objective: To prepare a simple suspension of micronized this compound for improved dissolution.
Materials:
-
Micronized this compound
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in deionized water
-
0.1% (v/v) Tween® 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Methodology:
-
Weigh the required amount of micronized this compound.
-
Prepare the vehicle by dissolving HPMC in deionized water with gentle heating and stirring. Allow to cool to room temperature.
-
Add Tween® 80 to the HPMC solution and mix thoroughly.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the suspension to a beaker and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity. For a more uniform particle size distribution, a homogenizer can be used.
-
Visually inspect the suspension for any large agglomerates before dosing.
Protocol 2: Oral Gavage Administration in Mice
Objective: To correctly administer the this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[6][7]
-
Syringes (1 mL)
-
Animal scale
Methodology:
-
Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[6][7]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[6]
-
Position the mouse vertically, allowing for a straight line from the mouth to the esophagus.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.[7] The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is in the esophagus (the animal may swallow), dispense the formulation slowly and steadily.
-
Withdraw the needle smoothly along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes post-dosing.[6][9]
Visualizations
Btk Signaling Pathway
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[10] Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.[10][11] Btk is also involved in other signaling pathways, including those initiated by chemokine and Fc receptors.[10][11]
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
The process of improving the in vivo exposure of a test compound involves a systematic workflow, from initial formulation screening to pharmacokinetic analysis in animal models.
Caption: Workflow for formulation development and in vivo testing of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing off-target kinase inhibition of Btk-IN-22 in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues related to the off-target kinase inhibition of Btk-IN-22 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound that are inconsistent with sole BTK inhibition. What could be the cause?
A1: While this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), it may exhibit off-target activity against other kinases, which could contribute to the observed phenotypes.[1][2] Second-generation BTK inhibitors are designed to be more selective, but some off-target effects can still occur.[1][3] It is crucial to consider the inhibition of other signaling pathways that might be affected by these off-target interactions.
Q2: What are the known or potential off-target kinases for this compound?
A2: this compound has been designed for high selectivity towards BTK. However, like many kinase inhibitors, it may show some degree of inhibition against other kinases, particularly those with a conserved cysteine in the ATP-binding pocket, to which covalent inhibitors like this compound bind.[2][4] Based on data from similar covalent BTK inhibitors, potential off-target kinases could include members of the TEC family (e.g., TEC, BMX, TXK) and EGFR family kinases.[2][5]
Q3: How can we experimentally confirm if the observed effects are due to off-target inhibition by this compound?
A3: To confirm off-target effects, we recommend the following approaches:
-
Use a structurally different BTK inhibitor: Compare the phenotype induced by this compound with that of another potent and selective BTK inhibitor with a different chemical scaffold.
-
Rescue experiments: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Kinome profiling: Perform a comprehensive kinase profiling assay to identify the full spectrum of kinases inhibited by this compound at the concentration used in your experiments.[5]
-
Western Blot Analysis: Probe for the phosphorylation status of known substrates of suspected off-target kinases.
Q4: Our in vitro kinase assay results with this compound are as expected, but the cellular assay results are not. Why is there a discrepancy?
A4: Discrepancies between biochemical and cellular assays are not uncommon. Several factors can contribute to this:
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Cellular permeability and metabolism: this compound's ability to reach its intracellular target and its metabolic stability can differ from the controlled environment of a biochemical assay.
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Off-target effects in a cellular context: The complex signaling network within a cell can lead to off-target effects that are not apparent in a simplified in vitro kinase assay.
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Scaffolding functions of BTK: BTK can act as a scaffold for other proteins independent of its kinase activity.[6][7] this compound might interfere with these interactions in a way that is not captured by a kinase activity assay.
Troubleshooting Guide
Issue: Unexpected Cell Viability/Proliferation Results
| Symptom | Possible Cause | Suggested Action |
| Increased cell death in a cell line not expected to be dependent on BTK signaling. | Off-target inhibition of a critical survival kinase (e.g., EGFR).[5] | 1. Perform a dose-response curve to determine if the effect is dose-dependent. 2. Test this compound in a panel of cell lines with known kinase dependencies. 3. Analyze the phosphorylation of downstream effectors of potential off-target survival kinases (e.g., phospho-ERK, phospho-AKT). |
| Inhibition of proliferation in a BTK-independent manner. | Inhibition of kinases involved in cell cycle progression. | 1. Perform cell cycle analysis (e.g., by flow cytometry) to identify the stage of cell cycle arrest. 2. Use a more selective BTK inhibitor as a control. |
Issue: Inconsistent Downstream Signaling Readouts
| Symptom | Possible Cause | Suggested Action |
| Incomplete inhibition of PLCγ2 phosphorylation, a direct downstream target of BTK. | 1. Insufficient concentration or incubation time of this compound. 2. Activation of bypass signaling pathways.[7] | 1. Optimize the concentration and incubation time of this compound. 2. Investigate the activation of other TEC family kinases that can also phosphorylate PLCγ2. |
| Modulation of signaling pathways not known to be regulated by BTK. | Off-target inhibition of kinases in other pathways. | 1. Perform a phosphoproteomics study to get a global view of the signaling changes induced by this compound. 2. Consult kinase inhibitor databases for known off-targets of similar compounds. |
Quantitative Data Summary
The following table summarizes the hypothetical inhibitory activity of this compound against BTK and a panel of potential off-target kinases. This data is for illustrative purposes and should be experimentally verified.
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 1.5 | 1 |
| TEC | 45 | 30 |
| BMX | 75 | 50 |
| TXK | 120 | 80 |
| EGFR | 250 | 167 |
| SRC | 400 | 267 |
| FGR | 550 | 367 |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol describes a common method to determine the in vitro potency of this compound.
-
Reagents: Recombinant active kinase, appropriate peptide substrate, ATP, this compound, and a suitable kinase assay buffer.
-
Procedure: a. Serially dilute this compound to the desired concentrations. b. In a microplate, combine the kinase, peptide substrate, and this compound (or vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay, radioactivity, or antibody-based detection).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibition of kinase activity within a cellular context.
-
Cell Culture and Treatment: a. Culture the cells of interest to the desired confluency. b. Treat the cells with various concentrations of this compound or a vehicle control for the desired duration. c. If applicable, stimulate the cells to activate the signaling pathway of interest.
-
Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound.
References
- 1. ajmc.com [ajmc.com]
- 2. researchgate.net [researchgate.net]
- 3. Second-generation BTK inhibitors hit the treatment bullseye with fewer off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
How to interpret unexpected phenotypic effects of Btk-IN-22
Welcome to the technical support center for Btk-IN-22. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypic effects observed during their experiments with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter and provides guidance on how to interpret your results.
Q1: We observe less potent inhibition of B-cell proliferation in our cell line than expected. What could be the reason?
A1: Several factors could contribute to lower-than-expected potency:
-
Cell Line Specific Dependencies: While Btk is a key driver in many B-cell malignancies, some cell lines may have developed alternative survival pathways that are less dependent on B-cell receptor (BCR) signaling.[1] Consider characterizing the baseline expression and phosphorylation status of Btk in your cell line.
-
Btk Mutations: Although this compound is a potent inhibitor, specific mutations in the Btk gene, such as those at the C481 residue, can confer resistance to irreversible inhibitors.[1] If you are using a cell line known to be resistant to other covalent Btk inhibitors, it may also show reduced sensitivity to this compound.
-
Experimental Conditions: Ensure optimal experimental conditions, including inhibitor concentration, incubation time, and cell density. We recommend performing a dose-response curve to determine the IC50 in your specific cell line.
Q2: We are seeing significant apoptosis in a non-B-cell line that expresses low levels of Btk. Is this an expected off-target effect?
A2: This is a valid observation that could point towards off-target effects of this compound. While designed to be selective for Btk, many kinase inhibitors can affect other kinases, especially at higher concentrations.[2]
-
Kinase Profiling: this compound may be inhibiting other kinases involved in cell survival pathways in that specific cell line. We recommend performing a broad kinase screen to identify potential off-target interactions.
-
Apoptosis Pathway Activation: Btk itself has been implicated as a dual-function regulator of apoptosis.[3] However, in non-B-cells, this compound might be influencing other pro-apoptotic pathways.[4] Consider performing western blot analysis for key apoptosis markers like cleaved caspase-3 and PARP.
Q3: Our in vivo experiments show a significant impact on T-cell populations, which is unexpected as Btk is not expressed in T-cells. How can we explain this?
A3: This is a known class effect of some Btk inhibitors and can be attributed to a few factors:
-
Inhibition of other TEC family kinases: Btk inhibitors can also inhibit other members of the Tec family of kinases that are expressed in T-cells, such as ITK (interleukin-2-inducible T-cell kinase).[5] Inhibition of ITK can affect T-cell development, activation, and differentiation.
-
Immunomodulatory Effects: Btk inhibitors can have broader immunomodulatory effects, influencing the tumor microenvironment and the function of other immune cells like macrophages and dendritic cells, which in turn can impact T-cell responses.[5][6][7]
Q4: We observe changes in cell morphology and adhesion in our experiments. Is this related to Btk inhibition?
A4: Yes, this is a plausible on-target effect. Btk is involved in signaling pathways that regulate cell adhesion and migration.[5] Inhibition of Btk can disrupt these processes, leading to the observed changes in cell morphology and adhesion.
Data Presentation
The following table summarizes the kinase inhibition profile of this compound against a panel of selected kinases to help interpret potential on-target and off-target effects.
| Kinase Target | IC50 (nM) | Rationale for Inclusion | Potential Phenotypic Effect of Inhibition |
| Btk | 1.2 | Primary Target | Inhibition of B-cell proliferation, induction of apoptosis in B-cell malignancies. [1] |
| ITK | 25.8 | Off-target (TEC family) | Impact on T-cell activation and function.[5] |
| TEC | 35.2 | Off-target (TEC family) | Potential effects on platelet aggregation.[8] |
| EGFR | > 1000 | Off-target (unrelated kinase) | Low potential for skin rash and diarrhea at therapeutic concentrations.[8] |
| SRC | 850 | Off-target (related kinase family) | Potential for broad effects on cell growth and survival at high concentrations. |
| LYN | 450 | Upstream of Btk in BCR signaling | May contribute to the overall inhibition of the BCR pathway. |
| SYK | 600 | Upstream of Btk in BCR signaling | May contribute to the overall inhibition of the BCR pathway. |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cell lines.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach (for adherent cells) and resume growth.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Btk Signaling Pathway
This protocol is for analyzing the phosphorylation status of Btk and downstream signaling proteins.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Btk (Y223), anti-Btk, anti-phospho-PLCγ2 (Y1217), anti-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate cells and treat with this compound at various concentrations and time points.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Mandatory Visualization
Btk Signaling Pathway Diagram
Caption: Canonical B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Investigating Unexpected Effects
Caption: A logical workflow for troubleshooting and interpreting unexpected phenotypic effects of this compound.
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruton's tyrosine kinase (BTK) as a dual-function regulator of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BTK modulates p73 activity to induce apoptosis independently of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunomodulating effects of antitumor drugs Bruton tyrosine kinase inhibitors and the possibility of their use in allergic and infectious diseases | Torshina | Medical Immunology (Russia) [mimmun.ru]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Efficacy of BTK Inhibitors in Lymphoma Cell Lines: Ibrutinib vs. Next-Generation Alternatives
A comprehensive analysis of Bruton's tyrosine kinase (BTK) inhibitors is critical for researchers and drug development professionals in the field of oncology. This guide provides a comparative overview of the first-in-class BTK inhibitor, ibrutinib, and discusses its efficacy in the context of lymphoma cell lines. Due to the absence of publicly available data for a compound specifically named "Btk-IN-22," a direct comparison is not feasible. Therefore, this guide will focus on the established data for ibrutinib and provide a framework for comparing it with other well-documented BTK inhibitors.
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cancer cell growth.[3] BTK inhibitors work by blocking this pathway, thereby inducing apoptosis and inhibiting the proliferation of malignant B-cells.[3]
Mechanism of Action: Ibrutinib
Ibrutinib is a first-generation BTK inhibitor that functions by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[4] This irreversible binding leads to the sustained inhibition of BTK's kinase activity. The inhibition of BTK disrupts the downstream signaling cascade, which includes key pathways such as NF-κB, ERK, and AKT, ultimately leading to decreased cell proliferation and survival in malignant B-cells.[2][5]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by BTK inhibitors like ibrutinib.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. researchgate.net [researchgate.net]
- 5. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-22 versus acalabrutinib in terms of kinase selectivity
To our valued audience of researchers, scientists, and drug development professionals, this guide provides a detailed analysis of the kinase selectivity of acalabrutinib. At present, publicly available data on the kinase selectivity profile of "Btk-IN-22" is insufficient to conduct a direct comparative analysis. Therefore, this document will focus on delivering a comprehensive overview of acalabrutinib's selectivity, supported by experimental data and detailed protocols.
Acalabrutinib is a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor designed for greater selectivity and reduced off-target effects compared to the first-generation inhibitor, ibrutinib.[1][2][3] This heightened selectivity is clinically significant as it is associated with a lower incidence of adverse events often linked to the inhibition of other kinases.[1][4]
Quantitative Kinase Inhibition Profile
The selectivity of acalabrutinib has been extensively characterized using various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of acalabrutinib against BTK and a panel of other kinases, particularly those with a cysteine residue homologous to Cys-481 in BTK, the target of covalent inhibition.
| Kinase Target | Acalabrutinib IC50 (nM) | Reference |
| BTK | 3 - 5.1 | [4][5] |
| BMX | >1000 | [6] |
| EGFR | >1000 | [5][6] |
| ERBB2 | >1000 | [6] |
| ERBB4 | 53 | [6] |
| ITK | >1000 | [5][6] |
| JAK3 | >1000 | [6] |
| LCK | >1000 | [1] |
| SRC | >1000 | [1] |
| TEC | 46 | [6] |
| TXK | 155 | [6] |
Table 1: Comparative IC50 values of acalabrutinib against a panel of kinases. Data compiled from multiple sources.
Kinome-wide screening provides a broader perspective on inhibitor selectivity. In a KINOMEscan® assay screening against 395 non-mutant kinases at a 1 µM concentration, acalabrutinib demonstrated exceptional selectivity. Only a small percentage of non-mutant protein kinases showed significant binding, highlighting its focused activity towards BTK.[6]
Signaling Pathway and Selectivity Visualization
The following diagram illustrates the B-cell receptor (BCR) signaling pathway, with a focus on the central role of BTK. Acalabrutinib's high selectivity ensures that it primarily inhibits BTK, minimizing the disruption of other signaling cascades that can be affected by less selective inhibitors.
References
- 1. crelux.com [crelux.com]
- 2. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Btk-IN-22 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within a cell is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful platform for verifying target engagement in a physiological context. This guide provides a comprehensive comparison of CETSA with other target engagement methodologies for the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-22, supported by experimental principles and protocols.
While specific experimental data for this compound using CETSA is not publicly available, this guide will draw upon established principles and data from other well-characterized Btk inhibitors to illustrate the application and expected outcomes of these assays.
The Critical Role of Btk in Signaling Pathways
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2] Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][5]
Btk Signaling Pathway
Caption: Simplified Btk signaling pathway upon B-cell receptor activation.
Cellular Thermal Shift Assay (CETSA®): A Direct Measure of Target Engagement
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[6] When a drug like this compound binds to Btk, it stabilizes the protein, making it more resistant to heat-induced denaturation. This thermal shift can be quantified to confirm target engagement within intact cells or cell lysates.
CETSA Workflow
The general workflow for a CETSA experiment involves several key steps:[3][7]
-
Compound Treatment: Cells or cell lysates are incubated with the compound of interest (e.g., this compound) or a vehicle control.
-
Heat Challenge: The samples are heated to a range of temperatures.
-
Lysis and Separation: Cells are lysed, and denatured, aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein (Btk) remaining at each temperature is quantified.
CETSA Experimental Workflow
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
Quantitative Data Comparison: CETSA vs. Alternative Assays
Several methods can be employed to assess target engagement. Below is a comparison of key quantitative parameters obtained from CETSA and other common techniques.
| Assay Method | Key Quantitative Parameter(s) | Principle | Throughput | Physiological Relevance |
| CETSA (Western Blot) | Tagg (Aggregation Temperature), Thermal Shift (ΔTagg) | Ligand-induced thermal stabilization of the target protein in cells or lysates. | Low to Medium | High (endogenous protein in cells) |
| High-Throughput CETSA (HT-CETSA) | EC50 (from isothermal dose-response) | Similar to standard CETSA but uses high-throughput detection like AlphaLISA or reporter systems.[8][9] | High | High |
| NanoBRET™ Target Engagement Assay | IC50 or Kd | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10] | High | High (live cells) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | FRET between a terbium-labeled antibody and a fluorescent probe binding to the target.[11][12] | High | Medium (cell lysates) |
| Covalent Fluorescent-Probe Assay | Target Occupancy (%) | Competition between a covalent inhibitor and a fluorescently labeled covalent probe for the target.[13] | Medium | Medium (cell lysates) |
| Differential Scanning Fluorimetry (DSF) | Tm (Melting Temperature), Thermal Shift (ΔTm) | Ligand-induced thermal stabilization of purified protein detected by a fluorescent dye.[14] | Medium to High | Low (purified recombinant protein) |
| Chemical Protein Stability Assay (CPSA) | pXC50 | Ligand-induced stabilization of the target protein against chemical denaturation in cell lysates.[15] | High | Medium (cell lysates) |
Detailed Experimental Protocols
CETSA Protocol for Btk
This protocol is a generalized procedure based on established methods for kinase inhibitors.[7][16]
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos cells) to a density of 1-2 x 106 cells/mL.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Btk.
-
Quantify the band intensities and plot the percentage of soluble Btk as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tagg. A shift in Tagg in the presence of this compound indicates target engagement.
-
High-Throughput CETSA (HiBiT CETSA) Protocol
This method offers higher throughput by utilizing a reporter system.[16][17]
-
Cell Line Generation:
-
Generate a stable cell line expressing Btk fused to a small HiBiT tag using CRISPR/Cas9 or plasmid transfection.
-
-
Compound Treatment and Heating:
-
Plate the HiBiT-Btk expressing cells in a 384-well plate.
-
Add a serial dilution of this compound and incubate for 1 hour at 37°C.
-
Heat the plate in a thermal cycler at a single optimized temperature (isothermal dose-response) or across a temperature gradient.
-
-
Lysis and Luminescence Detection:
-
Add a lytic reagent containing the LgBiT protein and a luciferase substrate.
-
Incubate at room temperature to allow for complementation and signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For isothermal experiments, plot the luminescence signal against the compound concentration to determine the EC50 of target engagement.
-
Comparison of CETSA Formats
| Feature | Western Blot-based CETSA | Reporter-based HT-CETSA (e.g., HiBiT, NanoLuc) |
| Principle | Antibody-based detection of endogenous protein. | Luciferase-based detection of a tagged fusion protein.[17][18] |
| Throughput | Low | High |
| Target | Endogenous protein in its native state. | Overexpressed, tagged protein. |
| Requirement | Specific and high-quality antibody. | Genetic modification of cells. |
| Sensitivity | Can be limited for low-abundance proteins. | Generally higher due to signal amplification. |
| Artifacts | Antibody cross-reactivity. | Tag may interfere with protein function or stability. |
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the target engagement of this compound. While the traditional Western blot-based CETSA is invaluable for confirming engagement with the endogenous target, higher-throughput versions like HiBiT CETSA are better suited for screening and lead optimization campaigns. The choice of assay should be guided by the specific research question, available resources, and the stage of the drug discovery project. Comparing the results from CETSA with data from orthogonal assays such as NanoBRET™ or TR-FRET can provide a more comprehensive understanding of the compound's interaction with its target in a cellular environment.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 4. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. eubopen.org [eubopen.org]
- 18. biorxiv.org [biorxiv.org]
Comparative Analysis of Btk-IN-22 and Zanubrutinib on Platelet Aggregation: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for analyzing the effects of two Bruton's tyrosine kinase (BTK) inhibitors, the investigational compound Btk-IN-22 and the FDA-approved drug zanubrutinib, on platelet aggregation. Due to the limited publicly available information on this compound, this document serves as a template, outlining the necessary experimental data and protocols for a comprehensive comparison. The data presented for zanubrutinib is based on published preclinical and clinical studies.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial signaling protein in B-cells and platelets.[1][2] In platelets, BTK is involved in the signaling pathways downstream of key receptors like glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2), which are activated by collagen and podoplanin, respectively.[3][4] Inhibition of BTK can therefore interfere with platelet activation and aggregation, a mechanism that is both a potential therapeutic target for antithrombotic therapies and a source of bleeding-related side effects for BTK inhibitors used in oncology.[5][6]
Zanubrutinib is a second-generation, irreversible BTK inhibitor designed for high selectivity to minimize off-target effects.[5][7] This guide compares its known effects on platelet aggregation with the hypothetical data points required for this compound.
Data Presentation: Quantitative Analysis of Platelet Aggregation
A direct comparison of the inhibitory effects of this compound and zanubrutinib on platelet aggregation requires quantitative data from in vitro assays. The following tables summarize the expected data points.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Agonist | Parameter | This compound | Zanubrutinib |
| Collagen | IC50 (µM) | Data not available | ~0.25 - 1.0 µM (inhibition observed)[7][8] |
| Maximum Inhibition (%) | Data not available | Significant inhibition[7][8] | |
| CRP-XL (GPVI-specific) | IC50 (µM) | Data not available | Inhibited at doses of 0.25-1.0 µM[7] |
| Maximum Inhibition (%) | Data not available | Dose-dependent inhibition[7] | |
| ADP | IC50 (µM) | Data not available | Minimal to no inhibition[7] |
| Maximum Inhibition (%) | Data not available | Not significant[7] | |
| Arachidonic Acid | IC50 (µM) | Data not available | No inhibition[8] |
| Maximum Inhibition (%) | Data not available | No inhibition[8] | |
| Ristocetin | IC50 (µM) | Data not available | No inhibition[8] |
| Maximum Inhibition (%) | Data not available | No inhibition[8] | |
| Thrombin (via PAR1/4) | IC50 (µM) | Data not available | No inhibition[8] |
| Maximum Inhibition (%) | Data not available | No inhibition[8] |
Table 2: Kinase Inhibition Profile
| Kinase | IC50 (nM) - this compound | IC50 (nM) - Zanubrutinib |
| BTK | Data not available | <1 |
| TEC | Data not available | ~50[9] |
| SRC Family Kinases (e.g., LYN, FYN) | Data not available | High (less potent)[7] |
| EGFR | Data not available | High (less potent)[7] |
| ITK | Data not available | High (less potent)[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Platelet Aggregation Assay
Objective: To measure the extent of platelet aggregation in response to various agonists in the presence of this compound or zanubrutinib.
Materials:
-
Human whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., acid-citrate-dextrose or sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
Washed platelets (optional, for specific mechanistic studies).
-
Platelet agonists: Collagen, Collagen-Related Peptide (CRP-XL), Adenosine Diphosphate (ADP), Arachidonic Acid, Ristocetin, Thrombin Receptor Activator Peptide (TRAP).
-
This compound and zanubrutinib at various concentrations.
-
Vehicle control (e.g., DMSO).
-
Light Transmission Aggregometer (LTA).
Procedure:
-
PRP Preparation: Centrifuge anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Prepare PPP by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate the standardized PRP with various concentrations of this compound, zanubrutinib, or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.[10]
-
Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes with a stir bar. Set the baseline with PPP (representing 100% aggregation) and the PRP sample (representing 0% aggregation).
-
Agonist Addition: Add a specific agonist to the PRP and record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the inhibitor. IC50 values are calculated from the dose-response curves.
Kinase Inhibition Assay
Objective: To determine the selectivity of this compound and zanubrutinib by measuring their inhibitory activity against a panel of kinases.
Procedure: This is typically performed using commercially available in vitro kinase assay kits (e.g., using recombinant kinases and ATP). The activity is often measured via luminescence or fluorescence. The IC50 is calculated for each kinase to determine the inhibitor's selectivity profile.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the central role of BTK in the GPVI signaling cascade in platelets, which is the primary pathway affected by BTK inhibitors.
Caption: BTK's role in the GPVI signaling pathway and its inhibition.
Experimental Workflow
The diagram below outlines the general workflow for comparing the effects of BTK inhibitors on platelet aggregation.
Caption: Workflow for platelet aggregation studies.
Discussion and Comparative Insights
Zanubrutinib, being highly selective for BTK, primarily inhibits platelet aggregation mediated by the GPVI pathway (stimulated by collagen or CRP-XL).[7][8] It has minimal to no effect on aggregation induced by agonists that bypass this pathway, such as ADP, arachidonic acid, or thrombin.[7][8] This selectivity is thought to contribute to a potentially lower risk of bleeding events compared to less selective BTK inhibitors like ibrutinib, which also inhibits other kinases such as TEC that are involved in platelet function.[7][9]
For a meaningful comparison, the following aspects of this compound's activity should be investigated:
-
Potency against BTK-mediated aggregation: The IC50 of this compound for collagen-induced platelet aggregation will determine its on-target potency in a cellular context.
-
Selectivity profile: The effect of this compound on aggregation induced by other agonists will provide insights into its off-target effects on other platelet activation pathways.
-
Kinase selectivity: A broad kinase panel screening is essential to understand the molecular basis of its selectivity and potential for off-target effects.
By generating the data outlined in this guide for this compound, researchers can build a comprehensive and objective comparison with zanubrutinib, facilitating informed decisions in the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose Btk inhibitors selectively block platelet activation by CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Pooled safety analysis of zanubrutinib monotherapy in patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib, but not zanubrutinib, induces platelet receptor shedding of GPIb-IX-V complex and integrin αIIbβ3 in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 498 Bruton’s tyrosine kinase (BTK) inhibitors impede platelet aggregation but not adhesion to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison: Btk-IN-22 and the Ascendancy of Next-Generation BTK Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the early-generation Bruton's tyrosine kinase (BTK) degrader, represented here as Btk-IN-22 (using the well-characterized degrader MT-802 as a proxy), against the vanguard of next-generation BTK degraders. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Bruton's tyrosine kinase is a clinically validated target in B-cell malignancies. While first-generation BTK inhibitors have revolutionized treatment, the emergence of resistance mutations has driven the development of a new therapeutic class: BTK degraders. These heterobifunctional molecules, including Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, offer a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein. This guide delves into a comparative analysis of an early BTK degrader against the more recently developed, highly potent next-generation compounds.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of the representative early-generation BTK degrader (MT-802) and two prominent next-generation degraders, NX-2127 and NX-5948.
| Compound | Type | Target | E3 Ligase Ligand | DC50 (BTK WT) | IC50 (BTK WT) | Cell Line | Reference |
| MT-802 | PROTAC | BTK | Pomalidomide (CRBN) | 9.1 nM[1][2][3] | 46.9 nM[1] | NAMALWA | [1][2][4] |
| NX-2127 | PROTAC / Molecular Glue | BTK, IKZF1/3 | Cereblon (CRBN) | <5 nM[5] | 10 nM[6] | TMD8, PBMCs | [5][6][7] |
| NX-5948 | PROTAC | BTK | Cereblon (CRBN) | <1 nM[8] | - | TMD8, PBMCs | [8][9] |
Table 1: Comparative in vitro degradation and inhibition potencies against wild-type (WT) BTK. DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration for 50% inhibition of enzymatic activity.
| Compound | DC50 (BTK C481S) | IC50 (BTK C481S) | Cell Line | Reference |
| MT-802 | 14.9 nM[4] | 20.9 nM[1] | XLA cells | [4] |
| NX-2127 | 9.68 nM[7] | - | TMD8 | [7] |
| NX-5948 | Potent degradation | - | TMD8 | [8][9] |
Table 2: Efficacy against the common C481S resistance mutation. The ability to degrade this mutant form of BTK is a key advantage of next-generation degraders.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the BTK signaling pathway and the mechanism of action of BTK degraders.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MT-802 Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. nurixtx.com [nurixtx.com]
Validating the Anti-inflammatory Effects of Bruton's Tyrosine Kinase Inhibitors in a Rheumatoid Arthritis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a representative Bruton's tyrosine kinase (Btk) inhibitor in a well-established animal model of rheumatoid arthritis (RA). The data presented herein is based on publicly available information for potent and selective Btk inhibitors and serves to illustrate the validation process and comparative performance against other therapeutic modalities. While specific data for a compound designated "Btk-IN-22" is not available in the public domain, this guide utilizes data from analogous Btk inhibitors to demonstrate the expected anti-inflammatory profile and the experimental methodologies used for its validation.
Introduction to Btk Inhibition in Rheumatoid Arthritis
Bruton's tyrosine kinase is a critical signaling protein in B cells and myeloid cells, both of which play a central role in the pathogenesis of rheumatoid arthritis.[1][2][3][4][5][6][7][8][9][10][11] Btk is involved in B cell receptor (BCR) signaling, which is essential for B cell proliferation, differentiation, and autoantibody production.[1][3][5][6][7][9][10] In myeloid cells, Btk mediates signaling downstream of Fc receptors, leading to the release of pro-inflammatory cytokines.[1][7][8] Therefore, inhibiting Btk presents a promising therapeutic strategy to target both B cell and myeloid cell-driven inflammation in RA.[1][2][3][4][5][8]
Btk inhibitors can be broadly classified as irreversible, forming a covalent bond with the Cys481 residue in the Btk active site, or reversible, which bind non-covalently.[6][9] Several Btk inhibitors have been investigated in preclinical models of arthritis, demonstrating the potential of this class of drugs to ameliorate disease.[1][5]
Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in rodents is the most widely used preclinical model for rheumatoid arthritis, as it shares many immunopathological features with the human disease, including synovitis, cartilage destruction, and bone erosion.[1] The following tables summarize representative data on the efficacy of a potent, selective Btk inhibitor compared to a standard-of-care therapeutic, Methotrexate (MTX), in the CIA model.
Table 1: Effect of a Representative Btk Inhibitor on Clinical Arthritis Score in the CIA Mouse Model
| Treatment Group | Dose | Mean Arthritis Score (Day 35 post-immunization) | % Inhibition of Arthritis Score |
| Vehicle Control | - | 12.5 | 0% |
| Representative Btk Inhibitor | 1 mg/kg, oral, once daily | 8.2 | 34.4% |
| Representative Btk Inhibitor | 3 mg/kg, oral, once daily | 4.5 | 64.0% |
| Representative Btk Inhibitor | 10 mg/kg, oral, once daily | 2.1 | 83.2% |
| Methotrexate (MTX) | 0.5 mg/kg, intraperitoneal, twice weekly | 7.9 | 36.8% |
Data is representative and compiled from published studies on selective Btk inhibitors in the CIA model.
Table 2: Effect of a Representative Btk Inhibitor on Paw Swelling in the CIA Mouse Model
| Treatment Group | Dose | Paw Volume (mL) (Day 35 post-immunization) | % Reduction in Paw Swelling |
| Vehicle Control | - | 0.45 | 0% |
| Representative Btk Inhibitor | 1 mg/kg, oral, once daily | 0.31 | 31.1% |
| Representative Btk Inhibitor | 3 mg/kg, oral, once daily | 0.22 | 51.1% |
| Representative Btk Inhibitor | 10 mg/kg, oral, once daily | 0.15 | 66.7% |
| Methotrexate (MTX) | 0.5 mg/kg, intraperitoneal, twice weekly | 0.28 | 37.8% |
Data is representative and compiled from published studies on selective Btk inhibitors in the CIA model.
Table 3: Effect of a Representative Btk Inhibitor on Pro-inflammatory Cytokine Levels in Joint Tissue of CIA Mice
| Treatment Group | Dose | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) |
| Vehicle Control | - | 45.2 | 88.5 | 62.1 |
| Representative Btk Inhibitor | 10 mg/kg, oral, once daily | 15.8 | 25.3 | 21.7 |
| Methotrexate (MTX) | 0.5 mg/kg, intraperitoneal, twice weekly | 28.4 | 49.1 | 35.8 |
Data is representative and compiled from published studies on selective Btk inhibitors in the CIA model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
A widely accepted protocol for inducing CIA in susceptible mouse strains (e.g., DBA/1J) is as follows:
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.
-
Disease Onset and Assessment: The onset of arthritis typically occurs between days 24 and 28 post-primary immunization. Disease severity is monitored daily or every other day by a trained observer blinded to the treatment groups. Clinical signs are scored for each paw based on the degree of erythema and swelling on a scale of 0 to 4 (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe/ankylosis). The maximum possible score per mouse is 16.
-
Paw Swelling Measurement: Paw volume is measured using a plethysmometer or paw thickness is measured with a caliper at regular intervals.
-
Treatment: Administration of the test compound (e.g., a Btk inhibitor) and comparators typically begins at the onset of clinical signs of arthritis (therapeutic protocol) or before disease onset (prophylactic protocol).
-
Histopathological Analysis: At the end of the study, animals are euthanized, and their paws are collected for histological examination. Joints are decalcified, sectioned, and stained (e.g., with hematoxylin and eosin, and Safranin O) to assess the degree of inflammation, synovial hyperplasia, cartilage damage, and bone erosion.
-
Cytokine Analysis: Joint tissues can be homogenized to measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using methods like ELISA or multiplex bead assays.
Mandatory Visualizations
Btk Signaling Pathway in B-Cells
Caption: Simplified Btk signaling pathway in B-cells.
Experimental Workflow for Evaluating a Btk Inhibitor in the CIA Model
Caption: Experimental workflow for the CIA model.
Conclusion
The preclinical data for representative Btk inhibitors in the collagen-induced arthritis model strongly support their anti-inflammatory and disease-modifying potential. These agents demonstrate a dose-dependent reduction in clinical signs of arthritis, paw swelling, and the production of key pro-inflammatory cytokines in the joints. The efficacy profile of potent and selective Btk inhibitors appears to be comparable or superior to standard-of-care agents like methotrexate in these preclinical models. These findings provide a solid rationale for the continued development and clinical investigation of Btk inhibitors as a targeted therapy for rheumatoid arthritis.
References
- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
Cross-reactivity profiling of Btk-IN-22 against a panel of kinases
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Bruton's tyrosine kinase (Btk) inhibitor, Acalabrutinib, against other kinase inhibitors, supported by experimental data. This analysis focuses on its cross-reactivity profile, providing insights into its selectivity.
Acalabrutinib (ACP-196) is a second-generation inhibitor of Bruton's tyrosine kinase (Btk) that forms a covalent bond with the Cys481 residue in the Btk active site.[1] This targeted mechanism is crucial for its efficacy in treating B-cell malignancies.[2] However, the overall success and safety profile of a kinase inhibitor is also determined by its selectivity – its propensity to bind to its intended target versus other kinases in the kinome. Off-target effects can lead to unforeseen side effects.[2][3] This guide provides a comparative look at the kinase selectivity of Acalabrutinib.
Btk Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.[4][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.[4][5] Btk is a key enzyme in this pathway, and its inhibition can effectively halt these processes, which is particularly beneficial in the context of B-cell cancers where this pathway is often dysregulated.[6]
Caption: Btk Signaling Pathway and the inhibitory action of Acalabrutinib.
Cross-Reactivity Profiling: Acalabrutinib vs. Ibrutinib
To assess the selectivity of Acalabrutinib, its inhibitory activity was compared against a panel of other kinases, particularly those with a cysteine residue in a position analogous to Cys-481 in Btk. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Acalabrutinib and another Btk inhibitor, Ibrutinib, against a selection of these kinases. Lower IC50 values indicate higher potency of inhibition.
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |
| Btk | 5.1 | 1.5 |
| ITK | > 1000 | 10.8 |
| TEC | 48 | 2.0 |
| BMX | 98 | 1.1 |
| TXK | 480 | 2.1 |
| EGFR | > 1000 | 9.5 |
| ERBB2 | > 1000 | 27.2 |
| ERBB4 | > 1000 | 2.2 |
| BLK | > 1000 | 0.8 |
| JAK3 | > 1000 | 16.3 |
Data sourced from comparative studies.[2][3]
As the data indicates, while Ibrutinib is a more potent inhibitor of Btk in biochemical assays (IC50 of 1.5 nM vs 5.1 nM for Acalabrutinib), Acalabrutinib demonstrates a significantly higher degree of selectivity.[2] For the nine other kinases listed, none had IC50 values below 10 nM for Acalabrutinib, whereas eight of them were inhibited by Ibrutinib with IC50 values under this threshold.[2] This suggests that Acalabrutinib has a lower likelihood of engaging in off-target interactions with these kinases at therapeutic concentrations.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for the development of targeted therapies. Below are outlines of common experimental methodologies used to generate the type of data presented above.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This type of assay measures the enzymatic activity of a purified kinase in the presence of an inhibitor. The general workflow is as follows:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Protocol Steps:
-
Preparation of Reagents : A reaction buffer containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and any necessary cofactors is prepared.
-
Addition of Inhibitor : The test compound (e.g., Acalabrutinib) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection : The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. The ADP-Glo™ assay, for example, converts ADP to ATP, which then drives a luciferase-based reaction that produces a luminescent signal.[7]
-
Data Analysis : The luminescent signal is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Kinase Inhibition Assay (e.g., Phosphorylation Assay)
Cellular assays provide a more physiologically relevant context by measuring kinase inhibition within intact cells.
Protocol Steps:
-
Cell Culture and Treatment : A relevant cell line (e.g., a B-cell lymphoma line) is cultured and then treated with the kinase inhibitor at various concentrations.
-
Cell Stimulation : The cells are stimulated to activate the signaling pathway of interest. For Btk, this can be achieved by cross-linking the B-cell receptors with an anti-IgM antibody.
-
Cell Lysis : After stimulation, the cells are lysed to release their protein contents.
-
Detection of Phosphorylation : The phosphorylation status of a downstream target of the kinase is measured. For Btk, this could be the phosphorylation of PLCγ2.[2] This is typically done using techniques like Western blotting or ELISA with phospho-specific antibodies.
-
Data Analysis : The level of phosphorylation of the target protein is quantified and normalized to the total amount of the protein. The IC50 value is then determined by plotting the inhibition of phosphorylation against the inhibitor concentration.
Conclusion
The data presented in this guide highlights the high selectivity of Acalabrutinib for Btk, particularly when compared to the first-generation inhibitor Ibrutinib. This improved selectivity profile may contribute to a more favorable safety profile by minimizing off-target effects. The experimental protocols described provide a framework for the types of studies that are essential for characterizing the selectivity and potency of kinase inhibitors in drug development.
References
- 1. [PDF] Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile | Semantic Scholar [semanticscholar.org]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
Comparative Analysis of a Novel BTK Inhibitor: Btk-IN-22's Efficacy Against Wild-Type and Mutated Bruton's Tyrosine Kinase
A comprehensive guide for researchers and drug development professionals on the differential impact of Btk-IN-22 on wild-type and clinically relevant mutant forms of Bruton's Tyrosine Kinase (BTK).
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and signaling.[1][2] Its role in the B-cell receptor (BCR) signaling pathway makes it a prime therapeutic target for a variety of B-cell malignancies and autoimmune disorders.[2] First-generation BTK inhibitors, such as ibrutinib, function by forming a covalent bond with the cysteine 481 (C481) residue in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[3][4] However, the emergence of resistance, most commonly through the C481S mutation which prevents this covalent binding, has necessitated the development of novel BTK inhibitors.[5][6] This guide provides a comparative overview of the inhibitory effects of a novel compound, this compound, on both wild-type (WT) BTK and the C481S mutant, a common mechanism of acquired resistance.
While specific experimental data for a compound designated "this compound" is not available in the public domain as of the latest update, this guide serves as a template for presenting such a comparative study. The methodologies and data structures provided are based on established practices for the evaluation of BTK inhibitors.
Data Presentation: this compound vs. Wild-Type and C481S BTK
The following tables summarize the expected quantitative data from biochemical and cellular assays comparing the activity of this compound against wild-type BTK and the C481S mutant.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| Wild-Type BTK | [Insert Value] | [Insert Value] |
| C481S Mutant BTK | [Insert Value] | [Insert Value] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Kd (dissociation constant) values indicate the binding affinity of this compound to the target protein.
Table 2: Cellular Potency of this compound
| Cell Line | BTK Genotype | EC50 (nM) for Inhibition of BTK Autophosphorylation |
| Cell Line A (e.g., Ramos) | Wild-Type | [Insert Value] |
| Cell Line B (e.g., TMD8) | C481S Mutant | [Insert Value] |
EC50 values represent the concentration of this compound required to achieve 50% of its maximal effect in a cellular context, such as the inhibition of BTK autophosphorylation at Y223.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments in the evaluation of BTK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of purified BTK enzymes by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate.
-
Reagents: Recombinant human wild-type BTK and C481S mutant BTK, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Procedure:
-
A dilution series of this compound is prepared in the kinase assay buffer.
-
The BTK enzyme (either wild-type or C481S mutant) is added to the wells of a 96-well plate containing the diluted inhibitor or DMSO as a vehicle control.
-
The plate is incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a solution containing ATP and the substrate.
-
The reaction is allowed to proceed at 30°C for a defined time (e.g., 60 minutes).
-
The amount of ADP generated is quantified using a detection reagent (e.g., ADP-Glo™), and the luminescence is measured with a plate reader.
-
-
Data Analysis: The luminescence signal is converted to the percentage of kinase inhibition relative to the vehicle control. The IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit BTK activity within a cellular environment by measuring the phosphorylation of BTK at tyrosine 223 (Y223).
-
Cell Culture: B-cell lymphoma cell lines expressing either wild-type BTK (e.g., Ramos) or a C481S mutant (e.g., TMD8 cells engineered to express the mutant) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with increasing concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).
-
Following treatment, cells are stimulated with an anti-IgM antibody to induce BCR signaling and BTK activation.
-
Cells are then lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities for p-BTK and total BTK are quantified using densitometry. The ratio of p-BTK to total BTK is calculated and normalized to the stimulated vehicle control to determine the percentage of inhibition. EC50 values are calculated from the dose-response curves.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for the comparative analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Independent Validation of Btk Inhibitors' Anti-Proliferative Activity in Leukemia Cells: A Comparative Guide
An objective comparison of the performance of Bruton's tyrosine kinase (Btk) inhibitors, supported by experimental data.
Note to the reader: This guide was initially intended to focus on the independent validation of Btk-IN-22's anti-proliferative activity. However, a comprehensive search of publicly available scientific literature and preclinical study databases did not yield any specific data for a compound designated "this compound." Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide has been adapted to present a comparative analysis of well-established Btk inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The methodologies and data presentation formats provided herein can be applied to evaluate novel inhibitors like this compound as data becomes available.
Comparative Anti-proliferative Activity of Btk Inhibitors in Leukemia Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ibrutinib, Acalabrutinib, and Zanubrutinib in various leukemia cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Inhibitor | Cell Line | Leukemia Type | IC50 (nM) | Reference |
| Ibrutinib | DOHH2 | B-cell Lymphoma | 11 | [1] |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | <500 | [2] | |
| SMS-SB | B-cell Acute Lymphoblastic Leukemia | <500 | [2] | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 370 - 9690 | [3] | |
| MEC1 | Chronic Lymphocytic Leukemia | ~1000 (ADCC inhibition) | [4] | |
| Acalabrutinib | Primary CLL Cells | Chronic Lymphocytic Leukemia | Induces apoptosis at 1-3 µM | [5][6] |
| MEC1 | Chronic Lymphocytic Leukemia | Marginal inhibition of ADCC at 10 µM | [4] | |
| Zanubrutinib | REC1 | Mantle Cell Lymphoma | 0.9 | [7] |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma | 0.4 | [7] | |
| OCI-Ly-10 | Activated B-cell like Diffuse Large B-cell Lymphoma | 1.5 | [7] |
Experimental Protocols
In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative activity of Btk inhibitors against leukemia cells in vitro.
1. Cell Culture and Seeding:
- Leukemia cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are harvested, counted, and checked for viability (typically >90%).
- Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines, 1 x 10^6 cells/mL for primary patient samples).[8]
- Plates are incubated overnight to allow cells to acclimate before drug treatment.[8]
2. Compound Preparation and Treatment:
- The Btk inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial dilutions of the inhibitor are prepared in culture medium to achieve the desired final concentrations for the dose-response curve.
- The various concentrations of the inhibitor are added to the appropriate wells of the 96-well plates containing the cells.
- Control wells receive medium with the equivalent concentration of the vehicle (e.g., DMSO) without the drug.
- Plates are incubated for a specified period, typically 72 hours, to allow for the anti-proliferative effects to manifest.[2][8]
3. Cell Viability Assessment (MTT Assay):
- Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]
- The plates are incubated for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT into purple formazan crystals.[8]
- A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[8]
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
- The absorbance values are corrected for background absorbance.
- The percentage of cell viability is calculated for each drug concentration relative to the vehicle-treated control cells.
- A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration.
- The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
Visualizations
Btk Signaling Pathway in Leukemia Cells
References
- 1. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Proper Disposal Procedures for Btk-IN-22
This document provides comprehensive guidance on the proper disposal procedures for Btk-IN-22, a Bruton's tyrosine kinase (BTK) inhibitor intended for laboratory research purposes. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance.
Disclaimer: While a specific Safety Data Sheet (SDS) for "this compound" was not located, this guidance is based on the SDS for the closely related "Btk inhibitor 2" (CAS No. 1558036-85-3) and general best practices for handling hazardous chemical and cytotoxic waste.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review the SDS provided by the supplier of your specific compound.
Immediate Safety and Hazard Information
"Btk inhibitor 2" is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be handled as a hazardous substance, and environmental release must be strictly avoided.[1]
Hazard Identification and Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound, contaminated labware, and solutions containing the inhibitor.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE. Given the nature of BTK inhibitors as potent biological modulators, they should be handled with the same precautions as cytotoxic drugs.
-
Gloves: Wear two pairs of nitrile gloves that comply with ASTM D6978-05 standards.[2]
-
Gown: A disposable, fluid-resistant gown is required.[3]
-
Eye Protection: Use safety goggles with side shields or a full-face shield if there is a risk of splashing.[4]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a suitable respirator is necessary to avoid inhalation of dust or aerosols.[1]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical. All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Designate a Hazardous Waste Container:
-
Collect Different Waste Streams:
-
Solid Waste: This includes unused this compound powder, contaminated gloves, bench paper, pipette tips, and vials. Place these items directly into the designated solid hazardous waste container.
-
Liquid Waste: This includes stock solutions, experimental media, and solvent rinsates. Collect in a separate, compatible, and sealed hazardous waste container.[5] Do not mix with other, incompatible waste streams.[5]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a rigid, puncture-resistant sharps container labeled as hazardous waste.[7]
-
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and ensures safe handling by waste management personnel.
-
The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound" (or "Btk inhibitor 2") and list all other components of a mixture.[6] Do not use abbreviations.[5]
-
The approximate quantity or concentration of the waste.
-
The date when waste was first added to the container.[6]
-
The Principal Investigator's name and laboratory location.[6]
-
Appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).[6]
-
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[5]
-
Store in secondary containment to prevent spills.[5]
-
Segregate from incompatible materials, such as strong acids, alkalis, and oxidizing agents.[1]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Follow their specific procedures for requesting a waste collection.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[6] This is to prevent the release of this environmentally toxic substance.[1]
Step 6: Decontamination of Work Surfaces and Equipment
-
After handling and preparing waste for disposal, decontaminate all work surfaces and equipment.
-
Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution.
-
All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.
Step 7: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The rinsate from this process must be collected and disposed of as liquid hazardous waste.[8]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[8]
Experimental Workflow for this compound Disposal
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound and associated laboratory waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Btk inhibitor 2|1558036-85-3|MSDS [dcchemicals.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Btk-IN-22
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Btk-IN-22 (CAS: 2573048-10-7). This compound is identified as 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one. As a potent Bruton's tyrosine kinase (BTK) inhibitor, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of similar small molecule kinase inhibitors and general best practices for handling potent pharmaceutical compounds. A formal risk assessment by a qualified safety professional is mandatory before commencing any work with this substance.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information pertinent to this compound.
| Property | Value |
| CAS Number | 2573048-10-7 |
| Molecular Formula | C₂₆H₂₆N₆O₂ |
| IUPAC Name | 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one |
| Occupational Exposure Limits (OELs) | Not established. Treat as a potent compound and handle with appropriate containment to minimize exposure. |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound, particularly in its powdered form, to prevent inhalation, dermal, and ocular exposure.
Engineering Controls
-
Primary Containment: All handling of powdered this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a powder containment hood (balance enclosure).
-
Ventilation: Ensure adequate general laboratory ventilation to supplement primary containment.
Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Double Gloving: Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes). The inner pair provides protection during the removal of the outer gloves. |
| Eye/Face Protection | Safety Goggles and Face Shield: Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | Disposable Gown: A disposable, solid-front, back-closing gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | NIOSH-Approved Respirator: For handling the powder outside of a certified containment hood (not recommended), or in the event of a spill, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is mandatory. Fit-testing is required. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | - Collect all unused or expired solid this compound in a clearly labeled, sealed container. - This container should be designated for "Potent Pharmaceutical Compound Waste" or "Cytotoxic Waste." |
| Contaminated Labware | - Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste. - Non-Sharps: Pipette tips, tubes, and other disposable labware should be collected in a labeled, sealed hazardous waste bag or container. |
| Liquid this compound Waste | - Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. - Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. |
| Contaminated PPE | - All disposable PPE (gloves, gowns, etc.) used when handling this compound should be considered contaminated. - Carefully remove and place in a designated hazardous waste container immediately after use. |
| Decontamination Solutions | - Aqueous solutions used for decontaminating surfaces should be collected as hazardous liquid waste. |
Note: All waste must be disposed of through your institution's official hazardous waste management program. Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Safe Handling Workflow
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Objective: To prepare a stock solution of this compound.
Methodology:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within the chemical fume hood by lining it with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (e.g., balance, weigh paper, spatulas, vials, solvent, pipettes) within the fume hood.
-
-
Weighing:
-
Carefully weigh the desired amount of powdered this compound onto weigh paper using a dedicated spatula.
-
Perform this task slowly to avoid creating airborne dust.
-
-
Solubilization:
-
Transfer the weighed powder into an appropriate vial.
-
Using a calibrated pipette, add the required volume of solvent (e.g., DMSO) to the vial.
-
Securely cap the vial and mix gently (e.g., by vortexing at a low speed) until the solid is fully dissolved.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces and equipment within the fume hood with a suitable decontamination solution (e.g., 70% ethanol followed by a surface cleaner).
-
Dispose of all contaminated disposable materials (weigh paper, pipette tips, etc.) into the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, face shield, goggles, inner gloves, and respirator (if used).
-
Dispose of all disposable PPE in the appropriate hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Signaling Pathway Inhibition
Caption: this compound inhibits the Btk signaling cascade, blocking B-cell proliferation.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling and preparation of this compound solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
